Antifungal agent 95
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17N3O4 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
(2Z)-N-[2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-(furan-2-yl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C17H17N3O4/c1-2-11-10-24-17(18-11)12-6-3-4-7-13(12)19-16(21)15(20-22)14-8-5-9-23-14/h3-9,11,22H,2,10H2,1H3,(H,19,21)/b20-15-/t11-/m1/s1 |
InChI Key |
KNRYQYHAUHMQLW-SXHYEUBBSA-N |
Isomeric SMILES |
CC[C@@H]1COC(=N1)C2=CC=CC=C2NC(=O)/C(=N\O)/C3=CC=CO3 |
Canonical SMILES |
CCC1COC(=N1)C2=CC=CC=C2NC(=O)C(=NO)C3=CC=CO3 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Chemical Characterization of Antifungal Agent 95
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Antifungal Agent 95, a novel α-oximido-arylacetamide, also identified as compound CN21b. This document details the experimental protocols for its synthesis, presents its chemical and physical properties, and includes its analytical characterization data.
Chemical Identity and Properties
This compound (CN21b) is a potent fungal growth inhibitor with significant activity against various plant pathogens. A summary of its key identifiers and properties is provided in the table below.
| Property | Value |
| Compound Name | This compound (CN21b) |
| Systematic Name | (R)-N-(2-((R)-4-isopropyloxazolin-2-yl)phenyl)-2-((Z)-methoxyimino)-2-phenylacetamide |
| CAS Number | 2883716-51-4 |
| Molecular Formula | C₁₇H₁₇N₃O₄ |
| Molecular Weight | 327.33 g/mol |
| Appearance | White solid |
| Melting Point | 135.2–136.5 °C |
Synthesis Workflow
The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The overall workflow is depicted in the diagram below.
Caption: Synthetic pathway for this compound (CN21b).
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Synthesis of (Z)-2-(hydroxyimino)-2-phenylacetic acid
To a solution of phenylglyoxylic acid (1.50 g, 10 mmol) in 20 mL of water, sodium bicarbonate (1.68 g, 20 mmol) was added, and the mixture was stirred until the solid dissolved completely. Subsequently, hydroxylamine hydrochloride (0.76 g, 11 mmol) was added, and the reaction mixture was stirred at room temperature for 2 hours. After completion of the reaction, the mixture was acidified with 2 M hydrochloric acid to a pH of 2. The resulting precipitate was collected by filtration, washed with cold water, and dried under vacuum to afford (Z)-2-(hydroxyimino)-2-phenylacetic acid as a white solid.
Synthesis of (R)-2-(2-aminophenyl)-4-isopropyloxazoline
A mixture of 2-aminobenzonitrile (1.18 g, 10 mmol), (R)-valinol (1.03 g, 10 mmol), and zinc chloride (0.14 g, 1 mmol) in chlorobenzene (20 mL) was heated to reflux for 24 hours. The reaction mixture was then cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to give (R)-2-(2-aminophenyl)-4-isopropyloxazoline as a yellow oil.
Synthesis of (R)-N-(2-((R)-4-isopropyloxazolin-2-yl)phenyl)-2-((Z)-methoxyimino)-2-phenylacetamide (this compound)
To a solution of (Z)-2-(methoxyimino)-2-phenylacetic acid (0.358 g, 2 mmol) in dichloromethane (20 mL) were added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.422 g, 2.2 mmol) and 1-hydroxybenzotriazole (HOBt, 0.297 g, 2.2 mmol). The mixture was stirred at room temperature for 30 minutes. Then, a solution of (R)-2-(2-aminophenyl)-4-isopropyloxazoline (0.436 g, 2 mmol) and triethylamine (0.304 g, 3 mmol) in dichloromethane (10 mL) was added dropwise. The reaction mixture was stirred at room temperature for 12 hours. After completion of the reaction, the mixture was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford this compound as a white solid.
Chemical Characterization Data
The chemical structure and purity of the synthesized this compound were confirmed by various analytical techniques.
| Analysis | Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.55 (s, 1H), 8.56 (d, J = 8.3 Hz, 1H), 7.68 – 7.63 (m, 2H), 7.48 – 7.38 (m, 4H), 7.18 (td, J = 7.7, 1.3 Hz, 1H), 4.49 – 4.41 (m, 1H), 4.16 (dd, J = 8.5, 6.8 Hz, 1H), 4.10 (s, 3H), 4.07 – 4.01 (m, 1H), 2.01 – 1.89 (m, 1H), 1.05 (d, J = 6.8 Hz, 3H), 0.95 (d, J = 6.8 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 162.4, 162.3, 150.9, 138.0, 132.3, 131.0, 129.2, 128.8, 126.9, 124.6, 122.5, 120.3, 72.8, 69.8, 63.9, 32.8, 18.8, 18.2. |
| HRMS (ESI) | m/z: [M+H]⁺ Calculated for C₁₇H₁₈N₃O₄: 328.1292; Found: 328.1295. |
Antifungal Activity
This compound has demonstrated significant in vitro activity against several fungal pathogens.
| Fungal Species | EC₅₀ (μM)[1][2] |
| Sclerotinia sclerotiorum | 2.11[1] |
| Botrytis cinerea | 0.97[1][2] |
Furthermore, this compound exhibits potent inhibitory effects against resistant strains of B. cinerea, with EC₅₀ values remaining below 10 μM.[1]
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the proposed mechanism of action, involving the inhibition of a key fungal enzyme, and the experimental workflow for its evaluation.
Caption: Experimental workflow for the synthesis and evaluation of this compound.
References
Elucidating the Biosynthetic Pathway of Nystatin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Nystatin A1, a potent polyene macrolide antifungal agent produced by the bacterium Streptomyces noursei. As "Antifungal agent 95" is not a recognized compound in scientific literature, this document focuses on the well-characterized and representative pathway of Nystatin A1 to illustrate the complexities of antifungal biosynthesis.
Introduction to Nystatin A1
Nystatin A1 is a crucial weapon in the arsenal against fungal infections, particularly those caused by Candida species. Its biosynthesis is a complex process orchestrated by a large gene cluster encoding a modular polyketide synthase (PKS) and a suite of tailoring enzymes. Understanding this pathway is paramount for endeavors in biosynthetic engineering to produce novel, more effective, and less toxic antifungal agents.
The Nystatin Biosynthetic Gene Cluster
The biosynthesis of Nystatin A1 is governed by a large gene cluster in Streptomyces noursei ATCC 11455.[1] This cluster contains genes encoding for the core polyketide synthases (PKSs), tailoring enzymes, regulatory proteins, and transport systems. The core of the biosynthetic machinery is composed of six large, modular PKS proteins (NysA, NysB, NysC, NysI, NysJ, and NysK) that are responsible for assembling the 38-membered macrolactone ring from simple carboxylic acid precursors.[2][3]
The Biosynthetic Pathway of Nystatin A1
The biosynthesis of Nystatin A1 can be divided into three main stages:
-
Polyketide Chain Assembly: The process is initiated with a starter unit, likely acetate, which is sequentially extended by the incorporation of sixteen acetate and three propionate units by the six PKS modules. Each module is responsible for one cycle of chain elongation and modification.
-
Post-PKS Modifications (Tailoring Reactions): Following the synthesis and cyclization of the polyketide backbone to form nystatinolide, a series of tailoring reactions occur. These include:
-
Oxidation of the C-16 methyl group to a carboxylic acid by the P450 monooxygenase NysN.
-
Hydroxylation at the C-10 position by the P450 monooxygenase NysL.[4]
-
Glycosylation at the C-19 position with the deoxysugar mycosamine.
-
-
Mycosamine Biosynthesis and Attachment: The deoxysugar mycosamine is synthesized from GDP-mannose through a pathway involving the enzymes NysDIII (GDP-mannose dehydratase), NysDII (aminotransferase), and attached to the nystatinolide core by the glycosyltransferase NysDI.[5]
The final active compound is Nystatin A1. The entire pathway is a testament to the intricate enzymatic machinery evolved in microorganisms to produce structurally complex and biologically active molecules.
Quantitative Data on Nystatin Biosynthesis
The following table summarizes the impact of gene knockouts and overexpression on Nystatin A1 production in S. noursei, providing a quantitative insight into the roles of specific genes.
| Gene(s) Modified | Type of Modification | Effect on Nystatin Production (% of Wild-Type) | Key Intermediate Accumulated | Reference |
| nysRI | Deletion | 0.5% | - | [6] |
| nysRII | Deletion | 7% | - | [6] |
| nysRIII | Deletion | 9% | - | [6] |
| nysRIV | Disruption | ~2% | - | [6] |
| nysRII | Overexpression | 121% | - | [6] |
| nysRIV | Overexpression | 136% | - | [6] |
| nysH | Deletion | ~65% | 10-deoxynystatin | [7] |
| nysG | Deletion | ~65% | 10-deoxynystatin | [7] |
| nysL | Inactivation | - | 10-deoxynystatin | [4] |
| nysDI | Inactivation | - | Nystatinolide, 10-deoxynystatinolide | [5] |
| nysDII | Inactivation | 1.2% (nystatin) | Nystatinolide, 10-deoxynystatinolide | [5] |
Experimental Protocols
The elucidation of the Nystatin A1 biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are summarized methodologies for key experiments.
Gene Inactivation in Streptomyces noursei
Gene inactivation, typically through homologous recombination-mediated gene replacement, is a cornerstone for functional analysis of biosynthetic genes.
-
Vector Construction: A gene replacement vector is constructed containing two regions of homology (left and right arms) flanking the target gene. A selectable marker, such as an antibiotic resistance gene, is often included between the arms.
-
Intergeneric Conjugation: The non-replicative vector is introduced from an E. coli donor strain (e.g., ET12567/pUZ8002) into S. noursei via conjugation.[6]
-
Selection of Mutants: Exconjugants are selected based on antibiotic resistance. A subsequent selection step is often required to identify double-crossover events, resulting in the deletion or disruption of the target gene.
-
Verification: The correct gene knockout is confirmed by PCR analysis and Southern blotting of genomic DNA from the mutant strain.
Analysis of Nystatin and Intermediates
The production of Nystatin A1 and the accumulation of biosynthetic intermediates in wild-type and mutant strains are typically analyzed using chromatographic and spectrometric methods.
-
Sample Preparation: S. noursei cultures are grown in a suitable production medium (e.g., SAO-23 medium).[6] The mycelium is harvested, and metabolites are extracted using a solvent such as dimethylformamide (DMF) or methanol.
-
High-Performance Liquid Chromatography (HPLC): The extracts are analyzed by reverse-phase HPLC with a C18 column. A mobile phase gradient of acetonitrile and water with a modifier like ammonium acetate is commonly used. Detection is performed using a photodiode array (PDA) detector, monitoring for the characteristic UV-Vis absorbance spectrum of polyenes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and structural confirmation of intermediates, LC-MS is employed. This technique provides both the retention time and the mass-to-charge ratio (m/z) of the compounds, allowing for the identification of known and novel metabolites by comparing their masses to predicted intermediates.[5][7]
In Vitro Enzyme Assays
To confirm the specific function of an enzyme in the biosynthetic pathway, in vitro assays are performed using the purified enzyme and its predicted substrate.
-
Heterologous Expression and Purification: The gene encoding the enzyme of interest (e.g., nysL) is cloned into an expression vector and expressed in a suitable host, such as E. coli. The recombinant protein is then purified to homogeneity.
-
Enzyme Assay: The purified enzyme is incubated with its substrate (e.g., 10-deoxynystatin for NysL) and any necessary co-factors (e.g., NADPH and a ferredoxin system for P450s).
-
Product Analysis: The reaction mixture is analyzed by HPLC or LC-MS to detect the formation of the expected product (e.g., nystatin from 10-deoxynystatin).[4]
Visualizing the Pathway and Workflows
Nystatin A1 Biosynthetic Pathway
Caption: The biosynthetic pathway of Nystatin A1.
Experimental Workflow for Gene Function Analysis
Caption: Workflow for elucidating gene function in Nystatin biosynthesis.
Conclusion
The elucidation of the Nystatin A1 biosynthetic pathway provides a blueprint for understanding the production of complex antifungal agents. The methodologies described herein have been instrumental in dissecting this intricate process. This knowledge not only deepens our fundamental understanding of microbial secondary metabolism but also paves the way for the rational design and engineering of novel antifungal compounds with improved therapeutic properties, a critical need in the face of rising antimicrobial resistance.
References
- 1. Biosynthesis of the polyene antifungal antibiotic nystatin in Streptomyces noursei ATCC 11455: analysis of the gene cluster and deduction of the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the polyene macrolide antibiotic nystatin in Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the P450 Monooxygenase NysL, Responsible for C-10 Hydroxylation during Biosynthesis of the Polyene Macrolide Antibiotic Nystatin in Streptomyces noursei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vivo Analysis of the Regulatory Genes in the Nystatin Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 Reveals Their Differential Control Over Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nystatin Biosynthesis and Transport: nysH and nysG Genes Encoding a Putative ABC Transporter System in Streptomyces noursei ATCC 11455 Are Required for Efficient Conversion of 10-Deoxynystatin to Nystatin - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Assessment of Antifungal Agent 95 on Fungal Cells
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the initial toxicity assessment of Antifungal Agent 95, identified as the Z-isomer of the α-oximido-arylacetamide compound CN21b. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antifungal compounds. The information presented herein is a synthesis of publicly available data, focusing on quantitative toxicity metrics, detailed experimental methodologies, and the proposed mechanism of action.
Executive Summary
This compound (CN21b) has demonstrated significant in vitro and in vivo efficacy against economically important plant pathogenic fungi, Sclerotinia sclerotiorum and Botrytis cinerea. As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, its primary mode of action is the disruption of mitochondrial respiration in fungal cells. This leads to a cessation of energy production and subsequent inhibition of fungal growth, manifesting as observable mycelial shrinkage. This initial assessment indicates that this compound is a potent antifungal compound with a mechanism of action distinct from some existing fungicides, suggesting its potential as a lead compound for the development of new agricultural or clinical antifungal agents.
Quantitative Toxicity Data
The antifungal activity of this compound (CN21b) has been quantified against key fungal pathogens. The following tables summarize the available data, comparing its efficacy to its E-isomer (CN21a) and the commercial SDHI fungicide, boscalid.
Table 1: In Vitro Antifungal Activity of this compound (CN21b) and Related Compounds
| Compound | Target Fungus | EC50 (μM) |
| This compound (CN21b) | Botrytis cinerea | 0.97 |
| CN21a (E-isomer) | Botrytis cinerea | > 50 |
| Boscalid (Positive Control) | Botrytis cinerea | 1.54 |
| This compound (CN21b) | Sclerotinia sclerotiorum | 2.11 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vivo Preventative Efficacy of this compound (CN21b)
| Compound | Target Fungus | Concentration (μM) | Preventative Effect (%) |
| This compound (CN21b) | Botrytis cinerea | 100 | 82.1 |
| CN21a (E-isomer) | Botrytis cinerea | 100 | 48.1 |
| Boscalid (Positive Control) | Botrytis cinerea | 100 | 55.1 |
In vivo preventative effect was assessed on detached leaves.
Experimental Protocols
The following sections detail the methodologies used to obtain the quantitative data presented above. These protocols are based on standardized techniques in mycology and plant pathology.
Determination of EC50 Values (In Vitro Antifungal Assay)
The half-maximal effective concentration (EC50) of this compound was determined using a broth microdilution method.
-
Fungal Culture Preparation: Cultures of Botrytis cinerea and Sclerotinia sclerotiorum are grown on potato dextrose agar (PDA) plates at 25°C until sufficient mycelial growth is achieved.
-
Inoculum Preparation: Mycelial plugs are taken from the edge of an actively growing colony and transferred to potato dextrose broth (PDB). The culture is incubated at 25°C with shaking to promote mycelial growth. The mycelial suspension is then fragmented and adjusted to a final concentration of 1 x 10^5 CFU/mL.
-
Compound Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A two-fold serial dilution series is prepared in PDB in a 96-well microtiter plate.
-
Incubation: Each well is inoculated with the fungal suspension. The microtiter plates are incubated at 25°C for 48-72 hours.
-
Data Analysis: Fungal growth is assessed by measuring the optical density at 600 nm (OD600) using a microplate reader. The percentage of growth inhibition is calculated relative to a no-drug control. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Preventative Efficacy Assay (Detached Leaf Assay)
The preventative efficacy of this compound was evaluated on detached plant leaves.
-
Plant Material: Healthy, young leaves are excised from a suitable host plant (e.g., broad bean for Botrytis cinerea).
-
Compound Application: A solution of this compound at the desired concentration (e.g., 100 μM) is sprayed evenly onto the adaxial surface of the leaves. Control leaves are sprayed with a solution containing the same concentration of the solvent (e.g., DMSO). The leaves are allowed to air dry.
-
Inoculation: After 24 hours, a mycelial plug of the target fungus is placed onto the center of each treated leaf.
-
Incubation: The leaves are placed in a high-humidity chamber and incubated at 25°C for 3-4 days.
-
Disease Assessment: The diameter of the resulting lesion on each leaf is measured. The preventative effect is calculated as a percentage reduction in lesion size compared to the control group.
Morphological Analysis of Fungal Mycelia
The effect of this compound on the morphology of fungal mycelia was observed using Scanning Electron Microscopy (SEM).
-
Sample Preparation: Fungal mycelia are grown on PDA plates containing a sub-lethal concentration of this compound. A small block of agar with mycelia at the edge of the colony is excised.
-
Fixation: The sample is fixed in a 2.5% glutaraldehyde solution in phosphate buffer (pH 7.2) for 2 hours at 4°C.
-
Dehydration: The fixed sample is washed with phosphate buffer and then dehydrated through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100% ethanol).
-
Drying: The sample is subjected to critical point drying to prevent structural damage.
-
Coating: The dried sample is mounted on an SEM stub and sputter-coated with a thin layer of gold-palladium.
-
Imaging: The sample is observed under a scanning electron microscope to visualize the morphology of the fungal hyphae.
Mechanism of Action and Signaling Pathways
This compound is an inhibitor of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain. This is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.
Caption: Proposed mechanism of action for this compound (CN21b).
By binding to and inhibiting the SDH enzyme, this compound blocks the oxidation of succinate to fumarate in the TCA cycle and, more critically, prevents the transfer of electrons to the ubiquinone pool in the electron transport chain. This disruption halts the flow of electrons, which in turn stops the generation of the proton gradient necessary for ATP synthesis by ATP synthase. The resulting depletion of cellular ATP leads to the inhibition of energy-dependent processes essential for fungal survival, such as spore germination and mycelial growth. The observed "mycelia shrinkage" is a direct morphological consequence of this cellular energy crisis, ultimately leading to fungal cell death.
Experimental and Logical Workflows
The initial toxicity assessment of a novel antifungal agent like this compound follows a logical progression from in vitro screening to more complex in vivo and mechanistic studies.
Unveiling the Potential of Antifungal Agent 95: A Technical Exploration of a Novel Chemical Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique chemical scaffolds and mechanisms of action. This technical guide delves into the available scientific literature on Antifungal Agent 95 (SJA-95), a promising heptaene polyene macrolide antibiotic. While the precise chemical structure of SJA-95 remains proprietary, this document synthesizes the current understanding of its biological activity, mechanism of action, and potential novelty. We present available quantitative data in a structured format, provide detailed experimental protocols for key evaluation methods, and utilize visualizations to illustrate its mechanism and the broader context of antifungal drug discovery.
Introduction to this compound (SJA-95)
This compound, also identified as SJA-95, is a heptaene polyene macrolide antibiotic produced by a Streptomyces species isolated from a soil sample in Japan.[1] Like other polyenes, its antifungal activity stems from its interaction with the fungal cell membrane. Preliminary studies have demonstrated its potent in vitro and in vivo efficacy against a range of yeasts and filamentous fungi, positioning it as a candidate for further investigation in the development of new antifungal therapies.[1][2]
The Chemical Scaffold: A Heptaene Polyene Macrolide
SJA-95 belongs to the heptaene class of polyene macrolides, characterized by a large macrolactone ring with a distinct hydrophobic region containing seven conjugated double bonds and a hydrophilic polyhydroxyl region.[1][3] While the exact chemical structure of SJA-95 has not been publicly disclosed, its physicochemical and spectral data confirm its classification as a heptaene polyene.[1]
The novelty of SJA-95's chemical scaffold likely resides in subtle structural variations that differentiate it from well-known heptaenes like Amphotericin B. These modifications could include:
-
Alterations in the macrolactone ring size or substitution patterns.
-
Variations in the hydroxylation pattern along the polyol chain.
-
Differences in the attached mycosamine sugar moiety.
These structural nuances can significantly impact the molecule's binding affinity for ergosterol versus cholesterol, thereby influencing its therapeutic index (the ratio of its antifungal activity to its host toxicity).
Mechanism of Action: Preferential Ergosterol Binding
The primary mechanism of action of SJA-95 involves a high affinity for ergosterol, the principal sterol in fungal cell membranes.[4] This interaction is a hallmark of polyene antifungals. The binding of SJA-95 to ergosterol leads to the formation of pores or channels in the fungal cell membrane.[5] This disruption of membrane integrity results in the leakage of essential intracellular components, such as potassium ions, ultimately leading to fungal cell death.[5]
Crucially, studies have shown that SJA-95 exhibits preferential binding to ergosterol over cholesterol, the predominant sterol in mammalian cell membranes.[4] This selectivity is a key determinant of a polyene's therapeutic window, as interaction with cholesterol is a primary contributor to the toxicity of this class of drugs.[5]
Caption: Proposed mechanism of action for this compound (SJA-95).
Quantitative Data
The following tables summarize the available quantitative data on the in vitro activity, and in vivo efficacy of this compound (SJA-95).
Table 1: In Vitro Antifungal Activity of SJA-95
| Fungal Species | Condition | MIC (µg/mL) | Reference |
| Candida albicans | Standard | 0.5 | [4] |
Table 2: In Vivo Efficacy of SJA-95 in Murine Models
| Fungal Infection Model | Treatment Group | Outcome | Reference |
| Aspergillosis | Free SJA-95 | Prolonged survival time, decreased fungal load | [2] |
| Aspergillosis | Liposomal SJA-95 | Prolonged survival time, decreased fungal load | [2] |
| Cryptococcosis | Free SJA-95 | Prolonged survival time, decreased fungal load | [2] |
| Cryptococcosis | Liposomal SJA-95 | Prolonged survival time, decreased fungal load | [2] |
Table 3: Toxicity Profile of SJA-95
| Formulation | LD50 (Mice) | Observation | Reference |
| Free SJA-95 | Not specified, but lower than liposomal form | Toxic when given parenterally | [1] |
| Liposomal SJA-95 | Higher than free form | Reduced toxicity | [2] |
Experimental Protocols
Detailed methodologies for the evaluation of antifungal agents are crucial for reproducible and comparable results. The following are generalized protocols for key experiments based on standard practices.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antifungal Stock Solution: Dissolve SJA-95 in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Preparation of Microdilution Plates: Serially dilute the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to the final required inoculum concentration.
-
Inoculation: Add the fungal inoculum to each well of the microdilution plate containing the antifungal agent. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed mammalian cells (e.g., human kidney cells, liver cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of SJA-95 and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
In Vivo Efficacy in a Murine Model of Systemic Infection
Animal models are essential for evaluating the in vivo efficacy and toxicity of new antifungal candidates.
-
Immunosuppression (if required): For many fungal pathogens, the mice need to be immunosuppressed to establish a robust infection. This can be achieved through the administration of agents like cyclophosphamide.
-
Infection: Infect the mice intravenously with a standardized inoculum of the fungal pathogen (e.g., Aspergillus fumigatus or Cryptococcus neoformans).
-
Treatment: Administer SJA-95 (free or liposomal formulation) to the infected mice at various doses and schedules. A control group should receive a vehicle or a standard-of-care antifungal (e.g., Amphotericin B).
-
Monitoring: Monitor the mice daily for signs of illness and mortality.
-
Endpoint Analysis: At the end of the study period, or when mice reach a humane endpoint, euthanize the animals. Harvest target organs (e.g., kidneys, lungs, brain), homogenize the tissues, and plate serial dilutions on appropriate agar to determine the fungal burden (colony-forming units per gram of tissue).
-
Data Analysis: Compare the survival rates and organ fungal burdens between the treated and control groups to assess the efficacy of SJA-95.
Novelty and Future Directions
The novelty of this compound's chemical scaffold, while not fully elucidated, lies in its potential to offer an improved therapeutic profile compared to existing polyene antifungals. The observation of reduced toxicity in its liposomal formulation is a promising indicator.[2]
Caption: Classification of this compound (SJA-95) within the polyene class.
Future research should focus on:
-
Complete structural elucidation of SJA-95: This is paramount to definitively establish its novelty and to enable structure-activity relationship studies for further optimization.
-
Comprehensive in vitro profiling: Determining the MICs of SJA-95 against a broad panel of clinically relevant and resistant fungal isolates.
-
Detailed toxicological studies: Assessing the cytotoxicity of SJA-95 against a variety of mammalian cell lines to better understand its safety profile.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of SJA-95 and its liposomal formulation.
Conclusion
This compound (SJA-95) represents a potentially valuable addition to the limited arsenal of antifungal drugs. Its classification as a heptaene polyene with preferential binding to ergosterol places it within a well-established class of potent antifungals. The key to its future development lies in the yet-to-be-revealed novelty of its chemical scaffold, which may confer a superior efficacy and safety profile. The preliminary data are encouraging and warrant further in-depth investigation to fully characterize its therapeutic potential. This technical guide provides a foundational overview for researchers and developers interested in exploring the promise of this novel antifungal agent.
References
- 1. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection [mdpi.com]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Fermentation, isolation, purification and biological activity of SJA-95, a heptaene polyene macrolide antibiotic produced by the Streptomyces sp. strain S24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Model Testing of Chemosensitizing Agents of Antifungal Drugs | National Agricultural Library [nal.usda.gov]
- 5. Polyene-Based Derivatives with Antifungal Activities [mdpi.com]
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of Antifungal Agent 95 Against Candida Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening invasive candidiasis. The rising incidence of antifungal resistance necessitates robust and standardized methods for determining the in vitro susceptibility of Candida isolates to novel antifungal agents. This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of a novel investigational agent, "Antifungal Agent 95," against various Candida species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Accurate MIC determination is a cornerstone of antifungal drug development and clinical surveillance.
The methodologies outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[1][2] This document covers three widely accepted methods: broth microdilution, disk diffusion, and the gradient diffusion strip (Etest) method.
Key Experimental Protocols
Broth Microdilution Method
The broth microdilution method is considered the gold-standard for determining antifungal MICs and is recommended by both CLSI and EUCAST.[1] It involves challenging a standardized inoculum of the test organism with serial twofold dilutions of the antifungal agent in a microtiter plate format.
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL). The final concentration of the solvent in the test wells should not exceed 1% and should be demonstrated to not affect fungal growth.
-
-
Preparation of Microtiter Plates:
-
Using sterile 96-well microtiter plates, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS). The final volume in each well should be 100 µL, and the concentration range should typically span from 0.015 to 16 µg/mL.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
-
Inoculum Preparation:
-
Subculture Candida isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a suspension of fungal colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL).
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.[4] For some antifungal classes like polyenes, the endpoint is complete inhibition of growth.[3][4] The reading can be done visually or using a microplate reader.
-
Disk Diffusion Method
The disk diffusion method is a simpler, agar-based technique that provides a qualitative or semi-quantitative assessment of susceptibility.[5][6][7] It involves placing a paper disk impregnated with a known amount of the antifungal agent onto an agar plate inoculated with the test organism.
Protocol:
-
Preparation of this compound Disks:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a standardized amount of this compound. The optimal disk content needs to be determined empirically during assay development.
-
-
Inoculum Preparation:
-
Prepare a Candida suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation and Disk Application:
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.[7]
-
Allow the plate to dry for 5-15 minutes.
-
Aseptically apply the this compound disk to the surface of the agar.
-
-
Incubation:
-
Zone of Inhibition Measurement:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires correlation with MIC data from the broth microdilution method to establish breakpoints.
-
Gradient Diffusion Strip (Etest) Method
The Etest method utilizes a plastic strip with a predefined, continuous gradient of an antifungal agent.[10][11][12] It provides a quantitative MIC value directly on the agar plate.
Protocol:
-
Inoculum Preparation and Inoculation:
-
Prepare the Candida inoculum and inoculate an RPMI-1640 agar plate as described for the disk diffusion method.[11]
-
-
Etest Strip Application:
-
Once the agar surface is dry, apply the Etest strip containing this compound to the agar surface.
-
-
Incubation:
-
MIC Determination:
-
An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[11]
-
Data Presentation
Quantitative data from MIC testing should be summarized in clear and structured tables. Below are example tables with placeholder data for this compound.
Table 1: MIC Distribution of this compound against Candida Species.
| Candida Species (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans (100) | 0.03 - 2 | 0.125 | 0.5 |
| C. glabrata (50) | 0.125 - 8 | 0.5 | 2 |
| C. parapsilosis (50) | 0.06 - 4 | 0.25 | 1 |
| C. tropicalis (30) | 0.03 - 1 | 0.125 | 0.25 |
| C. krusei (20) | 4 - >16 | 8 | 16 |
Table 2: Quality Control (QC) Ranges for this compound.
| QC Strain | MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | 0.125 - 0.5 |
| C. krusei ATCC 6258 | 2 - 8 |
Visualizations: Experimental Workflows and Signaling Pathways
Diagrams are provided to illustrate the experimental workflows and relevant biological pathways in Candida albicans.
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
References
- 1. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candida albicans mutations in the ergosterol biosynthetic pathway and resistance to several antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses [agris.fao.org]
- 7. Mode of Action of the Polyene Antibiotic Candicidin: Binding Factors in the Wall of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Azoles: Mode of Antifungal Action and Resistance Development. Effect of Miconazole on Endogenous Reactive Oxygen Species Production in Candida albicans | Bentham Science [eurekaselect.com]
- 12. mdpi.com [mdpi.com]
- 13. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 95 in Fungal Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. The formation of these complex, matrix-encased microbial communities on both biological and abiotic surfaces can lead to persistent and difficult-to-treat infections. The development of novel therapeutic agents capable of disrupting established biofilms is therefore of paramount importance.
This document provides detailed application notes and protocols for the use of Antifungal Agent 95 , a novel investigational compound, in a suite of in vitro assays designed to assess its efficacy in disrupting pre-formed fungal biofilms, particularly those of Candida albicans. The protocols outlined herein provide a framework for quantifying biofilm biomass, assessing metabolic activity, and visualizing the effects of this compound on biofilm structure.
Mechanism of Action (Hypothetical)
While the precise mechanism of action for this compound is under investigation, preliminary data suggests it may interfere with key signaling pathways crucial for biofilm integrity and maintenance. One such proposed target is the Ras/cAMP/PKA signaling pathway, which is known to regulate morphogenesis and biofilm formation in Candida species. By inhibiting this pathway, this compound is hypothesized to disrupt the extracellular matrix and induce cell detachment from the biofilm.
Data Presentation
The efficacy of this compound in disrupting pre-formed Candida albicans biofilms was evaluated using crystal violet (CV) staining to measure biofilm biomass and an XTT reduction assay to determine cellular metabolic activity. The results are summarized below.
Table 1: Effect of this compound on Pre-formed Candida albicans Biofilm Biomass (Crystal Violet Assay)
| Concentration of this compound (µg/mL) | Mean OD₅₇₀ ± SD | Percentage of Biofilm Reduction (%) |
| 0 (Untreated Control) | 1.85 ± 0.12 | 0 |
| 1 | 1.57 ± 0.10 | 15.1 |
| 5 | 1.11 ± 0.09 | 40.0 |
| 10 | 0.65 ± 0.07 | 64.9 |
| 25 | 0.32 ± 0.05 | 82.7 |
| 50 | 0.18 ± 0.03 | 90.3 |
Table 2: Effect of this compound on the Metabolic Activity of Pre-formed Candida albicans Biofilms (XTT Reduction Assay)
| Concentration of this compound (µg/mL) | Mean OD₄₉₀ ± SD | Percentage of Metabolic Activity Reduction (%) |
| 0 (Untreated Control) | 1.23 ± 0.08 | 0 |
| 1 | 1.05 ± 0.07 | 14.6 |
| 5 | 0.76 ± 0.06 | 38.2 |
| 10 | 0.44 ± 0.05 | 64.2 |
| 25 | 0.21 ± 0.03 | 82.9 |
| 50 | 0.11 ± 0.02 | 91.1 |
Experimental Protocols
Protocol 1: Candida albicans Biofilm Disruption Assay Using Crystal Violet Staining
This protocol is designed to quantify the effect of this compound on the biomass of a pre-formed C. albicans biofilm.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Extract Peptone Dextrose (YPD) broth
-
RPMI-1640 medium buffered with MOPS
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution
-
96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol
-
Plate reader
Procedure:
-
Inoculum Preparation: Inoculate C. albicans in YPD broth and incubate overnight at 30°C with shaking. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well microtiter plate. Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Wash Step: After 24 hours, carefully aspirate the medium and gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Treatment with this compound: Prepare serial dilutions of this compound in RPMI-1640 medium. Add 100 µL of each dilution to the wells containing the pre-formed biofilms. Include untreated control wells containing only RPMI-1640 medium.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Crystal Violet Staining:
-
Aspirate the medium and wash the wells twice with 200 µL of sterile PBS.
-
Air dry the plate for 45 minutes.
-
Add 110 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells four times with 200 µL of sterile water.
-
Add 200 µL of 95% ethanol to each well to destain and solubilize the crystal violet.
-
-
Quantification: Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader. The absorbance is proportional to the biofilm biomass.
Protocol 2: Metabolic Activity of Biofilms using XTT Reduction Assay
This assay assesses the viability of fungal cells within the biofilm after treatment with this compound by measuring the reduction of XTT to a colored formazan product by metabolically active cells.[1][2]
Materials:
-
All materials from Protocol 1
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)
-
Menadione solution (10 mM in acetone)
-
Spectrophotometer
Procedure:
-
Follow steps 1-5 from Protocol 1 to form and treat the biofilms with this compound.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT-menadione solution. For each 1 mL of XTT solution, add 1 µL of menadione solution.
-
Assay:
-
After the 24-hour treatment period, aspirate the medium from the wells.
-
Wash the biofilms twice with 200 µL of sterile PBS.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2 hours.
-
-
Quantification: Transfer 75 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance at 490 nm (OD₄₉₀) using a spectrophotometer. The color intensity is proportional to the metabolic activity of the biofilm.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the biofilm disruption assays.
Caption: Workflow for Fungal Biofilm Disruption Assay.
Proposed Signaling Pathway Inhibition
This diagram illustrates the hypothetical mechanism of action of this compound on the Ras/cAMP/PKA signaling pathway in Candida albicans.
Caption: Proposed Inhibition of Ras/cAMP/PKA Pathway.
References
Application Notes and Protocols: Efficacy of Antifungal Agent 95 in a Murine Model of Disseminated Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disseminated candidiasis, primarily caused by Candida albicans, is a life-threatening invasive fungal infection, particularly in immunocompromised individuals. The mortality rate remains high despite the availability of antifungal therapies, underscoring the urgent need for novel and more effective antifungal agents. This document provides a detailed protocol for evaluating the in vivo efficacy of a novel investigational antifungal agent, designated Antifungal Agent 95, in a well-established murine model of disseminated candidiasis. The protocol outlines animal selection, infection establishment, treatment administration, and endpoint analyses, including fungal burden determination, histopathological assessment, and cytokine profiling.
Key Experimental Protocols
In Vitro Susceptibility Testing
Prior to in vivo studies, the minimum inhibitory concentration (MIC) of this compound against the specific C. albicans strain should be determined to inform dose selection. Standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI) M27 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3 should be followed.[1][2]
Murine Model of Disseminated Candidiasis
This protocol is based on the widely used intravenous challenge model, which mimics the hematogenous spread of C. albicans seen in human systemic infections.[3][4]
Materials:
-
Animals: Female BALB/c mice, 6-8 weeks old, weighing 20-24 grams.[5]
-
Candida albicans Strain: A well-characterized, virulent strain such as SC5314 or ATCC 90028.[5][6]
-
Culture Media: Yeast Extract Peptone Dextrose (YPD) agar and broth.[6]
-
Reagents: Sterile, pyrogen-free phosphate-buffered saline (PBS) or saline, this compound, vehicle control, and a positive control antifungal (e.g., fluconazole).[7]
-
Immunosuppressive Agent (Optional): Cyclophosphamide or 5-fluorouracil if an immunocompromised model is required.[5][6]
Experimental Workflow Diagram:
Caption: Experimental workflow for testing this compound.
Protocol Steps:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least 7 days prior to the experiment with ad libitum access to food and water.[8]
-
Inoculum Preparation:
-
Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate at 30°C with shaking for 18-24 hours.[3][6]
-
Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.[9]
-
Count the cells using a hemocytometer and adjust the concentration to 1 x 10^6 cells/mL in sterile PBS. The final inoculum for intravenous injection is typically 1 x 10^5 cells in 0.1 mL.[5][8]
-
Confirm the viable cell count by plating serial dilutions on YPD agar.[3]
-
-
Infection:
-
Warm the mice briefly under a heat lamp to dilate the lateral tail vein.
-
Inject 0.1 mL of the C. albicans suspension (1 x 10^5 cells) intravenously into the lateral tail vein.[8]
-
-
Treatment Groups and Administration:
-
Randomly assign mice into experimental groups (n=6-10 per group).[8]
-
Group 1: Vehicle Control (administered with the same vehicle used to dissolve this compound).
-
Group 2: this compound (at various doses, e.g., 1, 5, 10 mg/kg).
-
Group 3: Positive Control (e.g., Fluconazole at 5 mg/kg).[9]
-
Administer the first dose of treatment 2-4 hours post-infection via a clinically relevant route (e.g., oral gavage, intraperitoneal, or intravenous injection). Continue treatment as per the desired dosing schedule (e.g., once or twice daily for 3-7 days).
-
Endpoint Analysis
The primary endpoint for efficacy is typically the reduction in fungal burden in target organs, most commonly the kidneys, which are the principal site of infection.[3]
a. Fungal Burden Determination:
-
At a predetermined time point (e.g., 72 hours post-infection), euthanize the mice.[8]
-
Aseptically remove the kidneys, spleen, and brain.[10]
-
Weigh each organ and homogenize it in 1 mL of sterile PBS.[3]
-
Prepare serial 1:10 dilutions of the homogenates in sterile PBS.
-
Plate 50-100 µL of each dilution onto YPD agar plates.
-
Incubate at 30°C for 24-48 hours and count the number of colony-forming units (CFU).[3]
-
Calculate the fungal burden as CFU per gram of tissue.
b. Histopathology:
-
Collect a portion of the kidney and other target organs and fix in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with Periodic acid-Schiff (PAS) to visualize fungal elements (yeast and hyphae).[3]
-
Examine sections for the presence and extent of fungal invasion, tissue damage, and inflammatory cell infiltration.[11][12]
c. Cytokine Analysis:
-
Collect blood via cardiac puncture at the time of euthanasia to prepare serum, or use a portion of the tissue homogenate supernatant.
-
Measure the levels of key pro-inflammatory and anti-inflammatory cytokines, such as TNF-α, IL-6, IFN-γ, and IL-10, using ELISA or a cytometric bead array (CBA).[10][11] This provides insight into the immunomodulatory effects of this compound.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Fungal Burden in Target Organs (72h Post-Infection)
| Treatment Group | Dose (mg/kg) | Mean Kidney CFU/g (± SD) | Mean Spleen CFU/g (± SD) | Mean Brain CFU/g (± SD) |
| Vehicle Control | - | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| Positive Control | 5 |
Table 2: Serum Cytokine Levels (72h Post-Infection)
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL ± SD) | IL-6 (pg/mL ± SD) | IFN-γ (pg/mL ± SD) | IL-10 (pg/mL ± SD) |
| Vehicle Control | - | ||||
| This compound | 1 | ||||
| This compound | 5 | ||||
| This compound | 10 | ||||
| Positive Control | 5 |
Host Immune Response Signaling
The host immune response to C. albicans is complex, involving both innate and adaptive immunity. A simplified signaling pathway illustrating the key cellular and cytokine responses is shown below. Resistance is often associated with a Th1-type response, characterized by the production of IFN-γ, while susceptibility can be linked to a Th2-dominant response.[13]
Caption: Host immune signaling in response to C. albicans.
Conclusion
This protocol provides a robust framework for the preclinical evaluation of this compound. By systematically assessing its impact on fungal burden, tissue pathology, and the host immune response, researchers can generate the comprehensive data necessary to determine its potential as a novel therapeutic for disseminated candidiasis. Adherence to these detailed methodologies will ensure the generation of reproducible and reliable results, facilitating informed decisions in the drug development pipeline.
References
- 1. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 3. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 5. niaid.nih.gov [niaid.nih.gov]
- 6. niaid.nih.gov [niaid.nih.gov]
- 7. Therapeutic tools for oral candidiasis: Current and new antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine model for disseminated Candidiasis [bio-protocol.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Early expression of local cytokines during systemic Candida albicans infection in a murine intravenous challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathological analysis of the Candida albicans-infected tongue tissues of a murine oral candidiasis model in the early infection stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunological and histopathological characterization of cutaneous candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Th1 and Th2 cytokine secretion patterns in murine candidiasis: association of Th1 responses with acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Antifungal Agent 95 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. High-throughput screening (HTS) plays a pivotal role in the discovery and development of novel antifungal agents. This document provides detailed application notes and protocols for the HTS of derivatives of a promising lead compound, Antifungal Agent 95. The methodologies described herein are designed to be robust, reproducible, and scalable for the efficient identification of potent antifungal candidates.
This compound (also known as Compound CN21b) has demonstrated notable activity against phytopathogenic fungi such as Sclerotinia sclerotiorum and Botrytis cinerea.[1] This application note will focus on three widely adopted HTS assays for evaluating the efficacy of its derivatives: Broth Microdilution Assay for determining Minimum Inhibitory Concentration (MIC), Agar-Based Disk Diffusion Assay for assessing growth inhibition, and a Reporter Gene Assay for mechanistic studies.
Data Presentation
The following tables summarize the antifungal activity of a hypothetical series of this compound derivatives against common fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Candida albicans
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 4 | 8 |
| Derivative 95-A | 2 | 4 |
| Derivative 95-B | 8 | 16 |
| Derivative 95-C | 1 | 2 |
| Fluconazole (Control) | 1 | 2 |
Table 2: Zone of Inhibition of this compound Derivatives against Aspergillus fumigatus
| Compound (10 µ g/disk ) | Average Zone of Inhibition (mm) | Standard Deviation |
| This compound | 18 | 1.2 |
| Derivative 95-A | 22 | 1.5 |
| Derivative 95-B | 15 | 1.1 |
| Derivative 95-C | 25 | 1.8 |
| Amphotericin B (Control) | 28 | 2.0 |
Table 3: IC50 Values from Luciferase Reporter Assay for Ergosterol Biosynthesis Inhibition
| Compound | IC50 (µM) |
| This compound | 5.2 |
| Derivative 95-A | 2.1 |
| Derivative 95-B | 10.5 |
| Derivative 95-C | 0.8 |
| Ketoconazole (Control) | 1.5 |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[2]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives required to inhibit the growth of a fungal strain in liquid culture.
Materials:
-
96-well, U-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
This compound derivatives and control antifungal (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Dilute the adjusted suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 cells/mL.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in a separate 96-well plate to create a concentration gradient.
-
-
Assay Plate Setup:
-
Add 100 µL of the diluted fungal inoculum to each well of a new 96-well plate.
-
Transfer 100 µL of the serially diluted compounds to the corresponding wells of the inoculated plate.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, as determined by visual inspection or by measuring the optical density at 600 nm.[3]
-
Agar-Based Disk Diffusion Assay
This method is useful for screening a large number of compounds for antifungal activity.[4]
Objective: To qualitatively assess the antifungal activity of compounds by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal strains (e.g., Aspergillus fumigatus)
-
Sterile paper disks (6 mm diameter)
-
This compound derivatives and control antifungal (e.g., Amphotericin B)
-
Sterile swabs
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal spore suspension of 1 x 10^6 conidia/mL in sterile saline.
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Preparation and Application:
-
Apply a known amount of each test compound (e.g., 10 µg) onto a sterile paper disk and allow the solvent to evaporate.
-
Place the impregnated disks onto the inoculated agar surface, ensuring firm contact.
-
Include a disk with the control antifungal and a blank disk with solvent only.
-
-
Incubation:
-
Invert the plates and incubate at 30°C for 48-72 hours.
-
-
Data Collection:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Luciferase Reporter Gene Assay for Ergosterol Biosynthesis Pathway
This assay is designed to identify compounds that inhibit the ergosterol biosynthesis pathway, a common target for antifungal drugs.[5][6]
Objective: To quantify the inhibitory effect of this compound derivatives on a specific promoter within the ergosterol biosynthesis pathway using a luciferase reporter system.
Materials:
-
Fungal strain engineered with a luciferase reporter gene construct (e.g., Saccharomyces cerevisiae with an ERG11 promoter-luciferase fusion)
-
White, opaque 96-well microtiter plates
-
Yeast growth medium
-
This compound derivatives and control inhibitor (e.g., Ketoconazole)
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Procedure:
-
Cell Culture and Plating:
-
Grow the engineered yeast strain to the mid-log phase in the appropriate growth medium.
-
Dilute the culture and dispense 100 µL into each well of a white, opaque 96-well plate.
-
-
Compound Addition:
-
Add 1 µL of the test compounds at various concentrations to the wells.
-
Include a positive control (known inhibitor) and a negative control (solvent).
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 4-6 hours) to allow for compound interaction and reporter gene expression.
-
-
Lysis and Luminescence Reading:
-
Add 100 µL of luciferase assay reagent to each well. This reagent typically contains a cell lysis agent and the luciferase substrate.
-
Shake the plate for 10 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound derivatives. The combination of MIC determination, growth inhibition assays, and mechanistic studies will facilitate the identification of lead candidates with potent antifungal activity and a clear mechanism of action, accelerating the drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reelmind.ai [reelmind.ai]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
Application Notes & Protocols: Formulation of Antifungal Agent 95 for In Vivo Studies
These application notes provide a comprehensive guide for the formulation, characterization, and in vivo administration of Antifungal Agent 95, a novel, potent, but poorly water-soluble antifungal compound. The protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical antifungal drug discovery.
Introduction
This compound is a promising new chemical entity with significant activity against a broad spectrum of fungal pathogens. However, its therapeutic potential is hindered by poor aqueous solubility, which can lead to low bioavailability and variable in vivo efficacy.[1][2][3][4] To overcome these limitations, a robust formulation is essential for preclinical evaluation. This document outlines a systematic approach to developing a lipid-based formulation to enhance the solubility and oral bioavailability of this compound for in vivo studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is critical for developing a suitable formulation.[5] The key properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance |
| Molecular Weight | > 500 g/mol | High molecular weight can impact permeability. |
| Aqueous Solubility | < 0.1 µg/mL at pH 7.4 | Extremely low solubility necessitates enabling formulation strategies for oral or parenteral administration.[2][6] |
| Log P | > 4.0 | High lipophilicity suggests good affinity for lipid-based systems but poor aqueous dispersibility. |
| Melting Point | 185°C | High melting point indicates a stable crystalline structure, which can impact dissolution rate. |
| pKa | 8.2 (weakly basic) | Ionization state will vary in the gastrointestinal tract, affecting solubility and absorption. |
| BCS Class (provisional) | Class II (Low Solubility, High Permeability) | The primary challenge is to improve the dissolution rate to leverage the inherent high permeability. |
Formulation Development Strategy
Given its high lipophilicity and poor aqueous solubility, a lipid-based drug delivery system, specifically a Self-Emulsifying Drug Delivery System (SEDDS), is a suitable approach for this compound.[3][7] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This spontaneous emulsification leads to the formation of small droplets that provide a large surface area for drug absorption.[3]
Table 2: Example SEDDS Formulation for this compound
| Component | Example Excipient | Function | Concentration (% w/w) |
| Oil Phase | Labrafac™ PG | Solvent for API | 30% |
| Surfactant | Kolliphor® EL | Emulsifier | 50% |
| Co-surfactant | Transcutol® HP | Co-emulsifier | 20% |
| API | This compound | Active Drug | 5% (w/w of total excipients) |
Note: The selection and ratio of excipients must be optimized through systematic screening to ensure optimal performance and safety. The safety and tolerability of excipients in the selected animal model should be confirmed.[8]
Experimental Workflow
The overall workflow for developing and testing the this compound formulation is depicted below.
Caption: Experimental workflow for formulation and in vivo testing.
Detailed Experimental Protocols
-
Accurately weigh the required quantities of the oil phase (Labrafac™ PG), surfactant (Kolliphor® EL), and co-surfactant (Transcutol® HP) into a sterile glass vial based on the ratios in Table 2.
-
Mix the components thoroughly using a magnetic stirrer at a controlled temperature (e.g., 40°C) until a homogenous, isotropic mixture is formed.
-
Accurately weigh this compound and add it to the excipient mixture.
-
Continue stirring until the API is completely dissolved. The final formulation should be a clear, yellowish, viscous liquid.
-
Store the formulation in a tightly sealed container, protected from light, at the recommended storage condition.
A. Droplet Size and Zeta Potential Analysis:
-
Dilute the SEDDS formulation (e.g., 100-fold) with deionized water or phosphate-buffered saline (PBS) pH 7.4.
-
Gently agitate the mixture to allow for spontaneous emulsification.
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. Aim for a droplet size below 200 nm with a PDI < 0.3 for optimal absorption.
B. In Vitro Dissolution Testing:
-
Perform dissolution testing using a USP Type II apparatus (paddle).
-
The dissolution medium should be a biorelevant medium (e.g., FaSSIF or FeSSIF) to simulate gastrointestinal conditions.
-
Encapsulate a known amount of the SEDDS formulation in a hard gelatin capsule.
-
Place the capsule in the dissolution vessel and withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Analyze the concentration of this compound in the withdrawn samples using a validated HPLC method.
Stability studies should be conducted according to established guidelines to determine the shelf-life of the formulation.[9][10][11][12]
Table 3: Stability Testing Protocol
| Condition | Temperature | Relative Humidity | Duration | Testing Time Points |
| Long-Term | 25°C ± 2°C | 60% ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 Months | 0, 3, 6 months |
| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 12 Months | 0, 6, 9, 12 months (if needed) |
Parameters to be tested at each time point include: visual appearance, droplet size, PDI, drug content (assay), and presence of degradation products.
A. Animal Model:
-
A common model for systemic fungal infections is the murine model of disseminated candidiasis. Immunocompromised mice (e.g., cyclophosphamide-treated) are typically used.[13]
B. Dosing and Administration:
-
The SEDDS formulation should be administered to the animals via oral gavage.
-
A control group receiving the vehicle (SEDDS without the API) and a positive control group (e.g., receiving a standard antifungal like fluconazole) should be included.[14]
-
The volume administered should be based on the animal's body weight.
C. Efficacy Evaluation:
-
Treatment is typically initiated 24 hours post-infection and continued for a defined period (e.g., 7 days).
-
The primary efficacy endpoint is often the reduction of fungal burden in target organs (e.g., kidneys, brain).
-
At the end of the study, animals are euthanized, and target organs are harvested, homogenized, and plated on selective agar to determine colony-forming units (CFU) per gram of tissue.
-
Survival studies can also be conducted as a primary endpoint.[14]
Table 4: Example In Vivo Study Parameters
| Parameter | Description |
| Animal Model | Male BALB/c mice (6-8 weeks old), immunocompromised |
| Pathogen | Candida albicans (clinical isolate) |
| Infection Route | Intravenous (tail vein injection) |
| Treatment Groups | 1. Vehicle Control (SEDDS) 2. This compound (e.g., 10 mg/kg) 3. Positive Control (Fluconazole, 10 mg/kg) |
| Administration Route | Oral gavage, once daily |
| Study Duration | 7 days |
| Primary Endpoint | Fungal burden (log CFU/g) in kidneys |
Mechanism of Action: Targeting Fungal Cell Integrity
Many effective antifungal agents, particularly azoles and polyenes, target the integrity of the fungal cell membrane by interfering with the ergosterol biosynthesis pathway.[15][16] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[15] Inhibition of this pathway leads to a depleted supply of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function and leading to fungal cell death.[15][17]
References
- 1. Drug delivery strategies for improved azole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical properties of antifungal drug-cyclodextrin complexes prepared by supercritical carbon dioxide and by conventional techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro, Ex Vivo, and In Vivo Evaluation of Nanoparticle-Based Topical Formulation Against Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. www3.paho.org [www3.paho.org]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes: Techniques for Measuring Antifungal Agent 95-Induced Membrane Permeabilization
References
- 1. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18.1 Antifungal agents that target the membrane [davidmoore.org.uk]
- 3. Permeabilization of Fungal Hyphae by the Plant Defensin NaD1 Occurs through a Cell Wall-dependent Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 5. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. takara.co.kr [takara.co.kr]
- 10. academic.oup.com [academic.oup.com]
- 11. ATP leakage from yeast cells treated by extracellular glycolipids of Pseudozyma fusiformata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of potassium on Saccharomyces cerevisiae resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Membrane damage mechanism contributes to inhibition of trans-cinnamaldehyde on Penicillium italicum using Surface-Enhanced Raman Spectroscopy (SERS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Synergy of Antifungal Agent 95 in Combination with Existing Antifungal Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a significant global health challenge. Combination therapy, using two or more agents with different mechanisms of action, is a promising strategy to enhance efficacy, reduce dosages, lower toxicity, and overcome resistance.[1] This document provides detailed protocols for evaluating the in vitro synergistic potential of a novel hypothetical compound, "Antifungal Agent 95," when used in combination with established antifungal drugs such as azoles (e.g., Fluconazole) and echinocandins (e.g., Caspofungin).
Principle of Synergy Evaluation
Antifungal synergy occurs when the combined effect of two drugs is significantly greater than the sum of their individual effects.[2][3] The primary method for quantifying this interaction is the checkerboard broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.[4][5][6] From these values, the Fractional Inhibitory Concentration Index (FICI) is calculated to classify the interaction.[7][8][9][10]
The FICI is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interaction is interpreted based on the FICI value as shown in Table 1.[7][8]
Data Presentation
Quantitative data from synergy experiments should be organized for clear interpretation and comparison.
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interaction Classification |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Indifference (or Additive) |
| > 4.0 | Antagonism |
| Source: Based on accepted conventions in antimicrobial synergy testing.[7][8] |
Table 2: Example MIC Data for this compound and Fluconazole against Candida albicans
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI |
| This compound | 16 | 2 | 0.125 |
| Fluconazole | 8 | 2 | 0.250 |
| Total FICI | 0.375 (Synergy) |
Table 3: Example Time-Kill Assay Results (Log10 CFU/mL) at 24 hours
| Treatment (Concentration) | Log10 CFU/mL | Change from Initial Inoculum | Interpretation |
| Growth Control | 8.5 | +5.5 | Normal Growth |
| Agent 95 (1x MIC) | 5.2 | +2.2 | Fungistatic |
| Fluconazole (1x MIC) | 4.8 | +1.8 | Fungistatic |
| Agent 95 + Fluconazole (0.25x MIC each) | 2.1 | -0.9 | Fungicidal |
| Synergy Threshold | ≥2 log10 decrease vs most active single agent | Synergistic Killing |
Experimental Protocols
These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14][15]
Protocol 1: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of each antifungal agent individually.
Materials:
-
96-well, U-bottom microtiter plates
-
This compound, Fluconazole, Caspofungin stock solutions
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Fungal isolate (e.g., Candida albicans ATCC 90028)
-
Spectrophotometer, incubator (35°C), multichannel pipette
Methodology:
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Drug Dilution: Prepare serial two-fold dilutions of each antifungal agent in RPMI-1640 medium in the microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well. This brings the total volume to 200 µL and halves the drug concentration to the desired final test concentration.
-
Controls: Include a sterility control (medium only) and a growth control (medium + inoculum, no drug).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth (e.g., ~50% for azoles, 100% for echinocandins) compared to the drug-free growth control.
Protocol 2: Checkerboard Assay for Synergy Analysis
Objective: To assess the synergistic, indifferent, or antagonistic interaction between this compound and another antifungal drug.
Methodology:
-
Plate Setup: Use a 96-well microtiter plate. Drug A (e.g., this compound) is serially diluted horizontally, and Drug B (e.g., Fluconazole) is serially diluted vertically.[4][5][6]
-
Drug Preparation: Prepare intermediate drug dilutions at 4x the final desired concentrations.
-
Plate Loading:
-
Add 50 µL of RPMI-1640 medium to all wells.
-
Add 50 µL of each 4x dilution of Drug A to the corresponding columns.
-
Add 50 µL of each 4x dilution of Drug B to the corresponding rows. The wells now contain 150 µL with drugs in various combinations at 2x concentration.
-
Row H should contain only dilutions of Drug A, and column 11 should contain only dilutions of Drug B to re-determine the individual MICs. Well H12 serves as the growth control.
-
-
Inoculation: Add 50 µL of the standardized fungal inoculum (prepared to be 4x the final concentration) to each well. The final volume is 200 µL.
-
Incubation and Reading: Incubate and read the plates as described in Protocol 1. The MIC of the combination is the lowest concentration of each drug that inhibits growth.
-
FICI Calculation: Calculate the FICI as described in the "Principle" section to determine the nature of the interaction.[9][10][16]
Protocol 3: Time-Kill Assay
Objective: To assess the rate and extent of fungal killing by the combination therapy over time.[17][18][19]
Methodology:
-
Setup: Prepare flasks or tubes containing RPMI-1640 medium with the following:
-
No drug (growth control)
-
Drug A alone (e.g., at 1x MIC)
-
Drug B alone (e.g., at 1x MIC)
-
Drug A + Drug B in a synergistic combination identified from the checkerboard assay (e.g., 0.25x MIC of each).
-
-
Inoculation: Inoculate each flask with the fungal suspension to a starting density of approximately 1-5 x 10^5 CFU/mL.
-
Incubation: Incubate all flasks at 35°C with agitation.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of the aliquot and plate onto Sabouraud Dextrose Agar plates to determine the viable cell count (CFU/mL).
-
Data Analysis: Plot the Log10 CFU/mL versus time for each treatment. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[20]
Visualizations: Pathways and Workflows
References
- 1. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Combination Antifungal Therapy: A Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Checkerboard array synergy testing. [bio-protocol.org]
- 5. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 12. njccwei.com [njccwei.com]
- 13. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Overcoming solubility issues with Antifungal agent 95 in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Antifungal agent 95 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (Molecular Formula: C17H17N3O4; Molecular Weight: 327.33) is an experimental antifungal compound effective against Sclerotinia sclerotiorum and Botrytis cinerea.[1] It typically exists as a solid at room temperature and exhibits poor solubility in aqueous media, which can pose a significant challenge for in vitro and in vivo studies, impacting its bioavailability and therapeutic efficacy.[2][3]
Q2: What are the initial recommended solvents for dissolving this compound?
For in vitro experiments, it is recommended to first attempt dissolving this compound in dimethyl sulfoxide (DMSO).[1] If solubility issues persist, other organic solvents such as ethanol or dimethylformamide (DMF) can be tested with small amounts of the compound to avoid sample loss.[1]
Q3: Are there established formulations for in vivo administration of this compound?
Yes, for compounds with low water solubility like this compound, several common formulations can be tested. These often involve a combination of solvents and excipients to improve solubility and stability in physiological conditions. Some suggested starting formulations include:
-
10% DMSO, 5% Tween 80, 85% Saline
-
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
10% DMSO, 90% Corn oil[1]
Q4: What are the common strategies to enhance the aqueous solubility of poorly soluble antifungal agents?
Several techniques can be employed to improve the solubility of hydrophobic drugs like this compound. These methods include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[4][5]
-
Use of Surfactants: Incorporating surfactants that form micelles to encapsulate the hydrophobic drug.[3][6]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.[2][4]
-
Nanoparticle Formulation: Reducing particle size to the nanoscale to increase surface area and dissolution rate.[3][7]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix.[3][8]
-
pH Adjustment: Modifying the pH of the solution to ionize the drug, if it has acidic or basic functional groups.[3][5]
Troubleshooting Guide
Issue: this compound precipitates when added to my aqueous buffer.
This is a common issue due to the hydrophobic nature of the compound. Here are some troubleshooting steps:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Incorporate a Surfactant: Add a biocompatible surfactant, such as Tween 80 or Pluronic F-127, to your aqueous buffer before adding the drug stock solution. Surfactants can help to keep the hydrophobic compound in solution.[2][6]
-
Consider a Co-solvent System: If your experimental design allows, using a co-solvent system (e.g., a mixture of water and ethanol or polyethylene glycol) can significantly improve solubility.[4][5]
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the potential improvement in aqueous solubility of a model hydrophobic antifungal agent using different formulation strategies. Note: This data is illustrative and the actual solubility of this compound may vary.
| Formulation Strategy | Excipient | Concentration of Excipient | Fold Increase in Aqueous Solubility (Approx.) |
| Co-solvency | Polyethylene Glycol 300 (PEG 300) | 20% (v/v) | 50-fold |
| Ethanol | 20% (v/v) | 30-fold | |
| Surfactant Micellization | Tween 80 | 1% (w/v) | 100-fold |
| Pluronic F-127 | 1% (w/v) | 150-fold | |
| Cyclodextrin Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 5% (w/v) | 500-fold |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 5% (w/v) | 1000-fold |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvency
-
Preparation of Co-solvent System: Prepare a series of co-solvent systems by mixing a water-miscible organic solvent (e.g., PEG 300 or ethanol) with your aqueous buffer at various concentrations (e.g., 5%, 10%, 20% v/v).
-
Drug Addition: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved drug. Collect the supernatant and analyze the concentration of the dissolved drug using a suitable analytical method such as HPLC-UV.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
-
Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of a suitable cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 1%, 2.5%, 5% w/v).
-
Drug Addition: Add an excess amount of this compound to each cyclodextrin solution.
-
Complexation: Stir the mixtures at a constant temperature for 48-72 hours to facilitate the formation of inclusion complexes.
-
Sample Collection and Analysis: Filter the samples through a 0.22 µm filter to remove any undissolved drug. Determine the concentration of the solubilized drug in the filtrate by HPLC-UV.
Visualizations
Signaling Pathway
Many antifungal agents function by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. The diagram below illustrates a generalized signaling pathway that can be activated in response to cell membrane stress.
Caption: Generalized signaling cascade initiated by antifungal-induced membrane stress.
Experimental Workflow
The following diagram outlines a logical workflow for addressing the solubility issues of this compound.
Caption: Workflow for troubleshooting the solubility of this compound.
References
- 1. This compound | Fungal | 2883716-51-4 | Invivochem [invivochem.com]
- 2. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. brieflands.com [brieflands.com]
- 7. Solubility Enhancement of Poorly Water-Soluble Antifungal Drug Acyclovir by Nanocrystal Formulation Approach | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
Troubleshooting resistance development to Antifungal agent 95 in vitro
Technical Support Center: Antifungal Agent 95
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting resistance development observed during in vitro experiments.
Assumption: For the purposes of this guide, this compound is considered a novel azole antifungal. Azoles function by inhibiting the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The troubleshooting advice and experimental protocols provided are based on known mechanisms of azole resistance in fungi, particularly Candida species.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to azole antifungals like Agent 95?
A1: Acquired resistance to azole antifungals in fungi typically arises from several key molecular mechanisms:
-
Target Enzyme Modification: Mutations in the ERG11 gene can alter the structure of the target enzyme, lanosterol 14-α-demethylase, which reduces the binding affinity of the azole drug.[2]
-
Overexpression of the Target Enzyme: An increase in the production of Erg11p, often due to upregulation of the ERG11 gene, can dilute the effect of the antifungal agent.[1]
-
Increased Drug Efflux: Overexpression of efflux pump proteins, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, actively removes the antifungal agent from the cell, preventing it from reaching its target.[2][3] This is considered one of the most common mechanisms of high-level azole resistance.[1]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes in the ergosterol pathway, such as ERG3, can lead to the accumulation of alternative sterols in the cell membrane, reducing the cell's dependency on ergosterol.[4]
-
Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance due to the protective extracellular matrix, altered metabolic states of the cells, and the presence of persister cells.[5]
Q2: What is the difference between microbiological and clinical resistance?
A2: Microbiological resistance is determined in vitro and refers to the fungus's ability to grow in the presence of a drug concentration that would typically inhibit susceptible strains.[6] This is often defined by a minimum inhibitory concentration (MIC) value exceeding a set breakpoint.[4] Clinical resistance is the failure of an antifungal treatment in a patient, even when the infecting fungus might be considered susceptible in vitro.[6] The correlation between in vitro susceptibility and clinical outcome is not always direct, with a general observation that susceptible strains respond to therapy in about 90% of cases, while resistant strains respond in approximately 60% of cases.[6]
Q3: What is "trailing growth" and can it be misinterpreted as resistance?
A3: Trailing growth, also known as the paradoxical effect, is a phenomenon observed during in vitro susceptibility testing where there is reduced but persistent fungal growth at drug concentrations above the MIC.[7] This can make it challenging to determine the true MIC endpoint and may be misinterpreted as resistance.[7] For azoles, the recommended endpoint is a significant reduction in growth (often ≥50%) compared to a drug-free control.[8] It has been suggested that isolates exhibiting trailing growth should be classified as susceptible.[7]
Troubleshooting Guide for In Vitro Resistance Development
Scenario 1: Gradual increase in MIC of this compound over serial passages.
| Potential Cause | Troubleshooting Steps |
| Selection of pre-existing resistant subpopulations | 1. Perform single-colony isolation from the original and passaged cultures. 2. Test the MIC of individual colonies to assess population heterogeneity. 3. If resistant subpopulations are identified, consider using a more clonal starting population for your experiments. |
| Induction of resistance mechanisms | 1. Analyze the expression levels of key resistance-associated genes (ERG11, efflux pumps like CDR1 and MDR1) in the passaged strains compared to the parental strain using RT-qPCR. 2. Sequence the ERG11 gene in both parental and passaged strains to identify any acquired mutations. |
| Experimental variability | 1. Ensure consistent inoculum preparation and concentration for each experiment. 2. Verify the concentration and stability of this compound in your experimental media. 3. Include a known susceptible and a known resistant control strain in each assay to monitor for consistency. |
Scenario 2: Sudden, high-level resistance to this compound observed.
| Potential Cause | Troubleshooting Steps |
| Contamination with an intrinsically resistant fungal species | 1. Verify the species of your culture using standard methods like ITS sequencing or MALDI-TOF mass spectrometry. |
| Acquisition of a potent resistance mutation | 1. Sequence the ERG11 gene and the transcription factors that regulate it (e.g., UPC2) to look for gain-of-function mutations.[1] 2. Perform whole-genome sequencing to identify other potential mutations or aneuploidies associated with resistance. |
| Plate or media contamination | 1. Review sterile techniques and ensure the purity of all reagents and media used in the experiment. |
Scenario 3: Inconsistent MIC results for this compound.
| Potential Cause | Troubleshooting Steps |
| Inoculum preparation and density | 1. Standardize the growth phase and density of the fungal cells used for inoculation. The Clinical and Laboratory Standards Institute (CLSI) provides detailed protocols.[8] |
| Reader variability in endpoint determination | 1. Establish clear, objective criteria for determining the MIC endpoint (e.g., the lowest concentration with at least 50% growth inhibition compared to the control). 2. Have multiple researchers read the plates independently to ensure consistency. |
| Media composition | 1. Ensure the pH and nutrient composition of the testing medium are consistent, as these can affect both fungal growth and drug activity. |
Experimental Protocols
Protocol 1: In Vitro Evolution of Resistance to this compound
This protocol is designed to induce resistance in a susceptible fungal strain through continuous exposure to the antifungal agent.
-
Preparation of Starting Culture:
-
Inoculate a single, isolated colony of the susceptible fungal strain into a suitable liquid medium (e.g., YPD broth for Candida albicans).
-
Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic growth phase.
-
-
Serial Passaging:
-
Prepare a series of tubes or a 96-well plate with a range of concentrations of this compound in the liquid medium. The concentrations should span from sub-MIC to supra-MIC values.
-
Inoculate each well with a standardized concentration of the fungal culture.
-
Incubate for 24-48 hours.[8]
-
Identify the well with the highest concentration of this compound that still shows fungal growth.
-
Use the culture from this well to inoculate a new series of antifungal concentrations.
-
Repeat this serial passaging for a defined number of passages or until a significant increase in MIC is observed.[9]
-
-
Characterization of Resistant Strains:
-
Isolate single colonies from the resistant population.
-
Confirm the increase in MIC for the isolated strains compared to the parental strain using a standardized broth microdilution assay.
-
Prepare glycerol stocks of the resistant isolates for long-term storage.
-
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the test medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Grow the fungal strain on an agar plate.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in the test medium to achieve the final desired inoculum concentration.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a drug-free well as a positive control for growth and an un-inoculated well as a negative control.
-
Incubate the plate at the appropriate temperature for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the wells for fungal growth.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the positive control well.[8]
-
Data Presentation
Table 1: Example MIC Progression during In Vitro Evolution
| Passage Number | MIC of this compound (µg/mL) |
| 0 (Parental) | 0.25 |
| 5 | 1 |
| 10 | 4 |
| 15 | 16 |
| 20 (Resistant) | 64 |
Table 2: Gene Expression Analysis in Resistant Isolate
| Gene | Fold Change in Expression (Resistant vs. Parental) |
| ERG11 | 4.2 |
| CDR1 | 15.8 |
| MDR1 | 8.1 |
| UPC2 | 3.5 |
Visualizations
Caption: Troubleshooting workflow for investigating resistance to this compound.
Caption: Common molecular mechanisms of resistance to azole antifungals.
References
- 1. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to azole antifungal agents in Candida albicans isolates from AIDS patients involve specific multidrug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Overcoming antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Experimental Evolution of Antifungal Resistance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Antifungal Agent 95
Welcome to the technical support center for Antifungal Agent 95. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their purification protocols and overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
1. What is the most effective initial purification step for this compound from a crude extract?
For the initial purification of this compound from a crude extract, a multi-step approach is recommended. The most effective starting point is typically liquid-liquid extraction (LLE) to partition the agent from highly polar or non-polar impurities. This is often followed by flash chromatography for a more refined separation. The choice of solvents for LLE will depend on the nature of the crude extract. A common starting point is an extraction with a solvent like ethyl acetate or dichloromethane from an aqueous suspension of the crude material.
2. Why is the purity of my this compound low after a single chromatographic step?
Low purity after a single chromatographic step is a common issue. This compound may have impurities with similar polarities, causing them to co-elute. To improve purity, consider optimizing your chromatographic method. This can involve adjusting the solvent gradient, changing the stationary phase (e.g., from normal-phase silica to reverse-phase C18), or employing a different chromatographic technique altogether, such as supercritical fluid chromatography (SFC) for resolving stereoisomers or related impurities.[1] It is often necessary to perform multiple chromatographic steps with different separation principles (e.g., an initial normal-phase flash chromatography followed by a reverse-phase preparative HPLC) to achieve high purity.[1]
3. My this compound fails to crystallize. What can I do?
Crystallization can be a challenging step. If this compound fails to crystallize, several strategies can be employed. Firstly, ensure the compound is sufficiently pure, as impurities can inhibit crystal formation. If the compound is pure and still fails to crystallize, try different solvent systems. A slow evaporation or vapor diffusion method with a binary solvent system (one in which the compound is soluble and another in which it is poorly soluble) is often effective.[2][3] Scratching the inside of the flask with a glass rod can sometimes induce nucleation.[4] If these methods fail, consider techniques like reactant diffusion or using different counterions to facilitate crystallization.[2]
4. How can I remove a persistent, closely-related impurity from my final product?
The removal of closely-related impurities often requires high-resolution chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) with an optimized mobile phase gradient is a powerful tool for this purpose.[5][6] Supercritical Fluid Chromatography (SFC) can also be highly effective, particularly for separating isomers. In some cases, derivatization of the mixture to alter the polarity of either the desired compound or the impurity, followed by chromatography and subsequent removal of the derivatizing group, can be a viable strategy.
5. What is the expected yield for the purification of this compound?
The expected yield can vary significantly depending on the starting material and the purification protocol employed. Below is a table summarizing typical yields at different stages of a standard purification workflow.
Data Presentation
Table 1: Typical Yield and Purity at Different Purification Stages of this compound
| Purification Step | Starting Material | Typical Yield (%) | Purity (%) |
| Liquid-Liquid Extraction | Crude Extract | 60 - 80 | 30 - 50 |
| Flash Chromatography | LLE Product | 40 - 60 | 70 - 85 |
| Preparative HPLC | Flash Chromatography Product | 70 - 90 | > 95 |
| Crystallization | Preparative HPLC Product | 80 - 95 | > 99 |
Experimental Protocols
Protocol 1: Initial Purification by Flash Chromatography
-
Sample Preparation: Dissolve the crude extract (post-liquid-liquid extraction) in a minimal amount of the loading solvent (e.g., dichloromethane).
-
Column Preparation: Pack a silica gel column (particle size 40-63 µm) with the chosen mobile phase.[1]
-
Loading: Load the dissolved sample onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions based on the elution profile monitored by Thin Layer Chromatography (TLC) or a UV detector.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing this compound.
-
Pooling and Concentration: Pool the pure fractions and concentrate them under reduced pressure to obtain the partially purified agent.
Protocol 2: High-Resolution Purification by Preparative HPLC
-
System Preparation: Use a C18 reverse-phase column and equilibrate it with the initial mobile phase composition (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
Sample Preparation: Dissolve the partially purified this compound from the flash chromatography step in the mobile phase.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Run a linear gradient, increasing the percentage of the organic solvent (e.g., acetonitrile) over time to elute the compounds.
-
Detection and Fraction Collection: Monitor the elution using a UV detector at a suitable wavelength and collect the peak corresponding to this compound.
-
Solvent Removal: Remove the mobile phase from the collected fraction, typically by lyophilization or rotary evaporation, to obtain the pure compound.
Protocol 3: Crystallization by Vapor Diffusion
-
Sample Preparation: Dissolve the purified this compound in a small volume of a "good" solvent in which it is readily soluble (e.g., methanol) in a small, open vial.
-
Chamber Setup: Place this vial inside a larger, sealed chamber that contains a small amount of a "poor" solvent in which the agent is insoluble (e.g., diethyl ether).[2]
-
Diffusion: The poor solvent will slowly vaporize and diffuse into the good solvent, gradually decreasing the solubility of this compound.
-
Crystal Formation: Over time, as the solution becomes supersaturated, crystals of the agent will form.
-
Isolation: Once crystals have formed, carefully remove the vial, decant the mother liquor, and dry the crystals.
Mandatory Visualizations
Caption: Standard purification workflow for this compound.
Caption: Troubleshooting logic for low purity after chromatography.
References
- 1. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unifr.ch [unifr.ch]
- 3. Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce off-target effects of Antifungal agent 95
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Antifungal Agent 95. The goal is to help mitigate off-target effects and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: While this compound is designed for high specificity, potential off-target effects common to its class of antifungals may be observed. These can include interactions with host cellular pathways that share homologous components with the fungal target. For instance, if Agent 95 targets the ergosterol biosynthesis pathway, it may interact with human cytochrome P450 enzymes.[1][2] Researchers should perform comprehensive profiling to identify specific off-target interactions.
Q2: How can I reduce the observed cytotoxicity of this compound in my mammalian cell line experiments?
A2: High cytotoxicity may indicate off-target effects. To mitigate this, consider the following:
-
Dose-Response Analysis: Determine the minimal inhibitory concentration (MIC) for the target fungus and the cytotoxic concentration (CC50) for mammalian cells. Aim to use concentrations that are effective against the fungus while remaining below the CC50 for mammalian cells.
-
Selective Optimization: If you are in the drug development phase, consider medicinal chemistry efforts to optimize the compound's structure. This can increase its affinity for the fungal target and decrease its affinity for host targets.[3]
-
Combination Therapy: Investigate synergistic effects with other antifungal agents. This may allow for a lower, less toxic concentration of this compound to be used.[4]
Q3: My in vitro susceptibility tests for this compound are showing inconsistent MIC values. What could be the cause?
A3: Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several factors:
-
Inoculum Size: The number of fungal cells used in the assay can significantly impact the MIC. Ensure you are using a standardized inoculum preparation method.[5][6]
-
Growth Medium: The composition of the culture medium, including pH and nutrient availability, can influence fungal growth and susceptibility to the agent.[7] Standardized media like RPMI-1640 are recommended.[8]
-
Incubation Time: The duration of incubation can affect the final reading. Follow a consistent and validated incubation period.
-
Endpoint Reading: Subjectivity in determining the endpoint, especially with trailing growth, can lead to variability. Consider using quantitative methods like spectrophotometry or fluorometry to standardize readings.[9]
Q4: I am observing paradoxical growth (the "Eagle effect") in my experiments with this compound. How should I interpret these results?
A4: Paradoxical growth, where fungal growth reappears at concentrations above the MIC, has been observed with some classes of antifungal agents.[7][10] This phenomenon is complex and can be strain and medium-dependent. While it is an in vitro observation, it's important to document it. It may not necessarily correlate with a lack of in vivo efficacy.[7] Further investigation into the underlying mechanism, such as cell wall stress responses, is recommended.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Inoculum Preparation | Standardize inoculum density. | Use a spectrophotometer to measure optical density or a hemocytometer for direct cell counting to ensure a consistent starting fungal concentration for each experiment.[9][11] |
| Pipetting Errors | Calibrate pipettes regularly. | Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions to improve accuracy. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate. | The outer wells are more prone to evaporation, which can concentrate the drug and affect fungal growth. Fill the outer wells with sterile water or media. |
| Incomplete Drug Solubilization | Verify the solubility of this compound in the chosen solvent. | Use a solvent known to fully dissolve the compound, such as DMSO, and ensure the final solvent concentration in the assay does not exceed a non-toxic level (typically <1%).[8] |
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Pharmacokinetics/Bioavailability | Conduct pharmacokinetic studies. | Assess the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model to ensure it reaches the site of infection at a sufficient concentration. |
| Host Immune System Interaction | Evaluate the agent's effect in the context of the host immune response. | In vitro models using co-cultures of fungal and immune cells can provide insights into how the agent's activity is modulated by host factors.[12] |
| Protein Binding | Determine the extent of plasma protein binding. | High protein binding can reduce the free concentration of the drug, making it less effective in vivo.[10] |
| Biofilm Formation | Test the agent's efficacy against fungal biofilms. | Fungi within biofilms are often more resistant to antifungal agents than their planktonic counterparts.[7] |
Experimental Protocols
Protocol 1: Standardized Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.[8]
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the agent in RPMI-1640 medium in a 96-well microplate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microplate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength.
-
Protocol 2: Cytotoxicity Assay in Mammalian Cells
-
Cell Seeding:
-
Seed a 96-well plate with a mammalian cell line (e.g., HeLa, HepG2) at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the agent.
-
Include a vehicle control (solvent only) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
-
Viability Assessment:
-
Assess cell viability using a suitable assay, such as MTT, XTT, or a live/dead cell stain.
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
Calculate the CC50, which is the concentration of the agent that reduces cell viability by 50%.
-
Visualizations
Caption: A generalized workflow for evaluating the efficacy and toxicity of a novel antifungal agent.
Caption: A simplified diagram illustrating the on-target and potential off-target pathways of this compound.
References
- 1. Reducing the off-target endocrinologic adverse effects of azole antifungals-can it be done? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing and optimization of drugs for discovery of novel anti-fungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Problems in the laboratory assessment of antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 8. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. academic.oup.com [academic.oup.com]
Optimizing incubation time for Antifungal agent 95 susceptibility testing
Technical Support Center: Antifungal Agent 95
This guide provides researchers, scientists, and drug development professionals with detailed information on optimizing incubation time for antifungal susceptibility testing (AST) of the investigational compound, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is incubation time a critical parameter in susceptibility testing for this compound?
Incubation time is crucial because it directly impacts the growth of the fungal isolate, and therefore, the apparent activity of the antifungal agent.
-
Too short: Insufficient growth in the drug-free control well can lead to a false impression of susceptibility (artificially low Minimum Inhibitory Concentration, or MIC).
-
Too long: Over-incubation can lead to the degradation of this compound, or the selection of resistant subpopulations, resulting in falsely elevated MIC values.[1][2][3] For some antifungal classes, such as azoles, prolonged incubation can lead to a phenomenon known as "trailing," where reduced but persistent growth is observed at concentrations above the true MIC, complicating endpoint determination.[4][5][6]
Q2: What are the standard recommended incubation times for this compound?
Standardized incubation times vary depending on the fungal species being tested, as growth rates differ significantly. The recommendations for this compound align with established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]
Q3: Does the optimal incubation time vary between yeasts and molds?
Yes. Yeasts like Candida species typically have faster growth rates than filamentous fungi (molds) like Aspergillus species.
-
For most Candida species, a 24-hour incubation period is standard.[7][10]
-
For Aspergillus species and other molds, a longer incubation of 46-50 hours is often required to achieve sufficient growth for accurate MIC determination.[8][11] Some slower-growing molds may require up to 96 hours.[7][8]
Q4: How does the inoculum size affect the required incubation time and MIC results?
Inoculum size is a critical variable that is inversely related to the time required to reach sufficient growth.[12][13] A higher initial inoculum may shorten the time to a readable endpoint but can also lead to falsely elevated MIC values for certain antifungal agents.[12][14] It is imperative to standardize the inoculum spectrophotometrically according to established protocols (e.g., CLSI M27/M38) to ensure reproducibility.[15]
Data Presentation: Incubation Time Guidelines
The following tables summarize recommended incubation times and illustrate the potential impact of deviation from these guidelines.
Table 1: Recommended Incubation Times for this compound
| Fungal Species | CLSI Recommended Time | EUCAST Recommended Time | Notes |
|---|---|---|---|
| Candida albicans | 24 hours | 24 hours | Reading at 48h may show trailing. |
| Candida glabrata | 24 hours | 24 hours | Growth may be slower; ensure adequacy of growth control. |
| Cryptococcus neoformans | 72 hours | 72 hours | Requires longer incubation due to slower growth rate.[7][9] |
| Aspergillus fumigatus | 48 hours | 46-50 hours | Reading at 24h is unreliable and may miss resistant strains.[2] |
| Mucorales (e.g., Rhizopus) | 24 hours | 24 hours | These molds are typically fast-growing.[7][8] |
Table 2: Example of Incubation Time's Effect on Agent 95 MIC (µg/mL)
| Fungal Isolate | MIC at 24 hours | MIC at 48 hours | MIC at 72 hours | Interpretation |
|---|---|---|---|---|
| C. albicans (Wild-Type) | 0.25 | 1 (Trailing) | 4 (Trailing) | The 24-hour reading is optimal. Later readings are confounded by trailing growth.[4] |
| A. fumigatus (Wild-Type) | No sufficient growth | 0.5 | 0.5 | The 48-hour reading is required and provides a stable result. |
| A. fumigatus (Resistant) | 2 | 16 | 16 | Reading at 24h falsely suggests susceptibility. A 48h incubation is essential to detect resistance.[2] |
Troubleshooting Guide
Problem: No growth or poor growth in the drug-free control well.
-
Possible Cause 1: Incorrect Incubation Time/Temperature. The incubation period may be too short for the specific organism, or the temperature may be suboptimal.
-
Solution: Verify the recommended incubation time and temperature for your fungal species (see Table 1). Ensure your incubator is calibrated and maintaining the correct temperature (typically 35°C). For slower-growing isolates, extend incubation and check at 24-hour intervals.
-
-
Possible Cause 2: Inoculum Preparation Error. The initial inoculum concentration might be too low.
-
Solution: Re-prepare the inoculum, ensuring the cell or conidia suspension is standardized according to protocol, typically using a spectrophotometer to achieve a specific optical density before final dilution.[15]
-
-
Possible Cause 3: Media Issues. The RPMI 1640 medium may be expired or improperly prepared.
-
Solution: Use fresh, quality-controlled media. Ensure the pH is buffered correctly (typically to 7.0 with MOPS buffer).
-
Problem: MIC results are inconsistent between experimental repeats.
-
Possible Cause 1: Variable Inoculum Size. Minor differences in the starting inoculum can lead to significant MIC variations.[12]
-
Solution: Strictly adhere to a standardized inoculum preparation protocol for every experiment.
-
-
Possible Cause 2: Subjective Endpoint Reading. Visual determination of the MIC endpoint (e.g., 50% or 100% growth inhibition) can vary between researchers.
-
Solution: Use a microplate reader to obtain quantitative optical density (OD) measurements for a more objective endpoint. Alternatively, have two independent researchers read the plates and compare results. For difficult cases, use a reading mirror to aid visualization.[16]
-
-
Possible Cause 3: Inconsistent Incubation Time. Reading plates at slightly different times (e.g., 22 vs. 26 hours) can cause variability, especially for fast-growing organisms.
-
Solution: Standardize the exact time the plates are placed in and removed from the incubator.
-
Problem: Observing "trailing" growth with yeast isolates.
-
Possible Cause: Drug-Specific Effect. Trailing (reduced but persistent growth across a range of concentrations) is a known phenomenon for certain fungistatic agents like azoles, particularly after 48 hours of incubation.[4]
-
Solution 1: For Candida species, adhere to a strict 24-hour incubation time for the final MIC reading, as this often correlates best with clinical outcomes.[4][10][17]
-
Solution 2: Ensure the endpoint is read as a "prominent decrease in turbidity" (approx. 50% inhibition) compared to the drug-free control, not complete inhibition.[17]
-
Solution 3: Research suggests that adjusting the pH of the test medium to ≤5.0 can sometimes reduce trailing without affecting the MICs of susceptible or resistant isolates, though this is a deviation from standard protocols.[5][6]
-
Experimental Protocols
Broth Microdilution Susceptibility Testing for this compound (Adapted from CLSI M27/M38)
This protocol outlines the standard method for determining the MIC of this compound.
1. Preparation of this compound a. Reconstitute this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1280 µg/mL. b. Prepare serial two-fold dilutions in RPMI 1640 medium in a separate 96-well dilution plate to create working concentrations that are 2x the final desired concentrations.
2. Inoculum Preparation a. For Yeasts (Candida spp.): i. Subculture the isolate onto Sabouraud Dextrose Agar and incubate for 24 hours at 35°C. ii. Suspend several colonies in 5 mL of sterile saline. iii. Adjust the suspension with a spectrophotometer to match the turbidity of a 0.5 McFarland standard (at 530 nm wavelength). iv. Make a 1:1000 dilution of this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ cells/mL. b. For Molds (Aspergillus spp.): i. Subculture the isolate onto Potato Dextrose Agar and incubate for 7 days at 35°C until sporulation is achieved. ii. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. iii. Adjust the conidial suspension using a hemocytometer or spectrophotometer to a concentration of 0.4–5 x 10⁵ conidia/mL in RPMI 1640 medium.
3. Plate Inoculation a. Transfer 100 µL of the standardized 2x this compound dilutions from the dilution plate to a new sterile 96-well microtiter plate. b. Add 100 µL of the final fungal inoculum to each well. This brings the total volume to 200 µL and dilutes the drug to its final 1x concentration. c. Include a drug-free well (100 µL RPMI + 100 µL inoculum) as the positive growth control and a cell-free well (200 µL RPMI) as a sterility control.
4. Incubation a. Seal the plates or place them in a humidified container to prevent evaporation. b. Incubate at 35°C for the recommended time (e.g., 24 hours for Candida, 48 hours for Aspergillus).
5. Reading the MIC a. Read the MIC as the lowest concentration of this compound that causes a prominent (≥50%) reduction in turbidity compared to the growth control. b. For certain agents or organisms where complete inhibition is the expected endpoint (e.g., Amphotericin B), the MIC is the lowest concentration with no visible growth.[8][11] The appropriate endpoint for Agent 95 should be determined during its characterization.
Visualizations
Experimental Workflow
Caption: Workflow for Antifungal Susceptibility Testing.
Hypothetical Mechanism of Action
Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway.
References
- 1. Analysis of the Influence of Tween Concentration, Inoculum Size, Assay Medium, and Reading Time on Susceptibility Testing of Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time of Incubation for Antifungal Susceptibility Testing of Aspergillus fumigatus: Can MIC Values Be Obtained at 24 Hours? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Effect of increasing inoculum sizes of pathogenic filamentous fungi on MICs of antifungal agents by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of increasing inoculum sizes of pathogenic filamentous fungi on MICs of antifungal agents by broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Optimizing voriconazole susceptibility testing of Candida: effects of incubation time, endpoint rule, species of Candida, and level of fluconazole susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in scaling up production of Antifungal agent 95
Welcome to the technical support center for Antifungal Agent 95. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up of this novel antifungal agent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the production and purification of this compound.
Issue 1: Decreased Volumetric Productivity at Pilot Scale
Q: We have successfully scaled up our fermentation of Streptomyces hygroscopicus from a 5L to a 500L fermenter. However, the volumetric productivity of this compound has dropped by 40%. What are the potential causes and how can we troubleshoot this?
A: A drop in productivity upon scale-up is a common challenge in fermentation processes. The underlying causes are often related to mass transfer limitations and heterogeneity in the larger vessel. Here is a systematic approach to troubleshoot this issue:
Potential Causes:
-
Oxygen Limitation: Inadequate dissolved oxygen (DO) is a frequent cause of reduced secondary metabolite production. The oxygen transfer rate (OTR) does not always scale linearly with volume.
-
Nutrient Gradients: Poor mixing in a larger vessel can lead to localized depletion of key nutrients or accumulation of inhibitory byproducts.
-
Shear Stress: Increased impeller speed to improve mixing can cause cellular damage, affecting viability and productivity.
-
Inoculum Quality: Inconsistent inoculum age, density, or metabolic state can lead to variable fermentation performance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased productivity.
Experimental Protocols:
-
Protocol 1: Dissolved Oxygen (DO) Monitoring and Control
-
Calibrate DO probes before inoculation.
-
Set up a cascaded control loop where the DO setpoint (e.g., 30% saturation) is maintained by sequentially increasing agitation speed (e.g., from 100 to 400 RPM) and then supplementing air with pure oxygen if agitation alone is insufficient.
-
Record DO, agitation speed, and gas flow rates throughout the fermentation.
-
Compare the DO profiles between the 5L and 500L scales to identify periods of oxygen limitation.
-
-
Protocol 2: Shear Stress Analysis
-
Aseptically withdraw samples from the fermenter at regular intervals (e.g., every 12 hours).
-
Prepare a wet mount and observe mycelial morphology under a light microscope (400x magnification). Look for signs of fragmentation (short, sheared hyphae) compared to the less-stressed laboratory-scale culture.
-
Perform serial dilutions and plate on a suitable agar medium (e.g., ISP Medium 2) to determine colony-forming units (CFUs) as a measure of viability.
-
Data Summary:
| Parameter | 5L Fermenter (Lab Scale) | 500L Fermenter (Pilot Scale) - Initial | 500L Fermenter (Pilot Scale) - Optimized |
| Max. Agitation (RPM) | 600 | 250 | 350 |
| Aeration (vvm) | 1.5 | 0.8 | 1.2 |
| Min. DO Saturation (%) | 35% | 10% | 30% |
| Final Titer (mg/L) | 1500 | 900 | 1450 |
| Mycelial Morphology | Long, filamentous | Short, fragmented | Long, moderately branched |
Issue 2: Inconsistent Purity Profile After Downstream Processing
Q: We are using a solvent extraction followed by silica gel chromatography to purify this compound. The purity of the final product is inconsistent, with varying levels of a closely related impurity. How can we improve the consistency of our purification process?
A: Inconsistent purity often points to variability in the fermentation broth or issues with the robustness of the purification protocol.
Potential Causes:
-
Fermentation Variability: Changes in fermentation conditions can alter the profile of secondary metabolites, leading to the production of related impurities.
-
Extraction Inefficiency: Inconsistent pH or solvent-to-broth ratios during extraction can affect the recovery of the target molecule and the co-extraction of impurities.
-
Chromatography Overload: Loading too much crude extract onto the silica column can lead to poor separation.
-
Product Degradation: this compound, as a polyene, may be sensitive to light, oxygen, and pH extremes, leading to degradation during purification.
Logical Relationship of Purification Factors:
Caption: Factors influencing the final purity of this compound.
Experimental Protocols:
-
Protocol 3: HPLC Analysis of Crude Extract
-
Before each purification run, analyze the crude extract using a validated HPLC method.
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 304 nm.
-
Quantify the ratio of this compound to the major impurity. This will help determine if the variability originates from the fermentation or the purification.
-
-
Protocol 4: Optimization of Column Chromatography Loading
-
Perform a loading study by running several small-scale chromatography columns.
-
Prepare a stock solution of crude extract at a known concentration.
-
Load three columns with 1%, 2%, and 5% of the column's binding capacity, respectively.
-
Elute the compound using the standard solvent gradient.
-
Collect fractions and analyze for purity by HPLC. Determine the optimal loading that provides the best separation between the agent and the impurity.
-
Data Summary:
| Column Loading (% of Capacity) | Purity of Pooled Fractions (%) | Recovery of Agent 95 (%) |
| 1% | 99.1% | 85% |
| 2% | 98.5% | 92% |
| 5% | 91.3% | 95% |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A: this compound is a polyene antibiotic. Its mechanism of action involves binding preferentially to ergosterol, a key sterol component of the fungal cell membrane.[1][2] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.[3] The resulting increase in permeability causes leakage of essential cytoplasmic contents, such as K+ ions, leading to fungal cell death.[1][3] This mechanism is fungicidal.[3]
Caption: Mechanism of action of this compound.
Q2: How stable is this compound in solution and as a solid?
A: As a polyene, this compound is sensitive to degradation.
-
Solid Form: When stored as a lyophilized powder, protected from light and moisture at -20°C, it is stable for over 12 months.
-
In Solution: In DMSO or methanol, solutions should be used fresh and protected from light. Significant degradation ( >10%) can be observed within 24 hours at room temperature when exposed to light. For short-term storage (up to one week), store solutions at -20°C in amber vials.
Q3: What are the recommended starting points for Minimum Inhibitory Concentration (MIC) testing?
A: We recommend using the CLSI broth microdilution method. A typical starting concentration range for testing against Candida albicans and Aspergillus fumigatus is 0.03 to 16 µg/mL. The agent should be dissolved in DMSO for the initial stock solution.
Q4: Are there any known resistance mechanisms to this compound?
A: While this compound is a novel compound, resistance mechanisms observed for other polyenes are likely relevant. These primarily involve alterations in the fungal cell membrane's sterol composition, such as decreasing the ergosterol content or modifying the sterol structure, which reduces the binding affinity of the drug.[2][4]
Q5: What safety precautions should be taken when handling the purified compound?
A: Handle this compound in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. While preclinical data shows lower toxicity compared to some older polyenes, it should still be handled as a potent cytotoxic agent.
References
- 1. Probable Mechanism(s) of Antifungal Activity of SJA-95, a Heptaene Polyene Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Mitigating degradation of Antifungal agent 95 in experimental conditions
Welcome to the technical support center for Antifungal Agent 95. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating degradation and ensuring the integrity of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Question: My recent batch of this compound shows reduced efficacy in my in vitro assays compared to previous experiments. What could be the cause?
Answer: A reduction in the efficacy of this compound is often linked to its degradation. Several factors in your experimental setup could be contributing to this issue. Consider the following potential causes and solutions:
-
Photodegradation: Many antifungal agents are sensitive to light.[1] Exposure to ambient laboratory light, especially UV radiation, can lead to photochemical degradation.[2][3] For instance, azole antifungals like ketoconazole are known to degrade upon exposure to UVA and UVC radiation.[2][3]
-
Troubleshooting:
-
Work with this compound in a dark or low-light environment.
-
Use amber-colored or foil-wrapped vials and labware to protect solutions from light.
-
Prepare solutions fresh before use and avoid long-term storage of diluted solutions, even when protected from light.
-
-
-
Inappropriate pH: The stability of antifungal agents can be highly dependent on the pH of the solution. For example, ketoconazole is least stable in acidic conditions (pH 1).[4][5] Conversely, the antifungal activity of some compounds may decrease with increasing pH.
-
Troubleshooting:
-
Ensure the pH of your solvent or buffer system is within the recommended stability range for this compound. For many antifungal compounds, a neutral pH is often a safe starting point.
-
If the experimental design requires a specific pH outside the optimal range, minimize the exposure time of the agent to these conditions.
-
Consider performing a pH stability study to determine the optimal pH for your specific experimental conditions.
-
-
-
Temperature Fluctuations: Elevated temperatures can accelerate the degradation of chemical compounds.
-
Troubleshooting:
-
Store stock solutions of this compound at the recommended temperature, typically -20°C or lower for long-term storage.
-
Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquot stock solutions into single-use volumes.
-
During experiments, if not otherwise specified, keep solutions on ice when not in immediate use.
-
-
-
Oxidation and Hydrolysis: this compound may be susceptible to oxidative and hydrolytic degradation, especially in aqueous solutions.[6] Hydrolysis, a reaction with water, can break down the molecule, while oxidation can be initiated by exposure to air (oxygen).[7]
-
Troubleshooting:
-
Prepare aqueous solutions fresh and use them promptly.
-
If long-term storage of solutions is necessary, consider using anhydrous solvents if compatible with your experimental design.
-
For oxygen-sensitive compounds, degassing solvents and blanketing solutions with an inert gas like nitrogen or argon can mitigate oxidative degradation.
-
-
Question: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assay results. Could this be related to the degradation of this compound?
Answer: Yes, degradation of this compound during the course of an MIC assay can lead to inconsistent and erroneously high MIC values. The standard incubation times for these assays (24-72 hours) provide a window for the compound to degrade, effectively lowering its concentration and impacting the results.[8][9]
-
Troubleshooting:
-
Confirm Stability Under Assay Conditions: Before conducting extensive MIC testing, perform a stability study of this compound in the specific culture medium and incubation conditions (temperature, light exposure) you will be using for your assay.
-
Minimize Incubation Time: Use the shortest incubation time that allows for adequate fungal growth to reliably determine the MIC.
-
Control for Degradation: Include a stability control in your experiments. This can be done by incubating a solution of this compound under the same conditions as your assay plate and then measuring its concentration by a validated method like HPLC at the beginning and end of the incubation period.
-
Question: How can I prepare and store stock solutions of this compound to maximize its stability?
Answer: Proper preparation and storage of stock solutions are critical for obtaining reliable and reproducible experimental results.
-
Solvent Selection: Dissolve this compound in a solvent that ensures its complete solubilization and stability. For many organic compounds, DMSO is a common choice for initial stock solutions. However, always refer to the specific solubility data for this compound.
-
Concentration: Prepare a concentrated stock solution to minimize the volume of solvent added to your experimental system.
-
Storage Conditions:
-
Store stock solutions at or below -20°C.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Protect stock solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
-
Working Solutions: Prepare working solutions fresh from the stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods.
Data Presentation
The stability of antifungal agents is significantly influenced by environmental factors. The following tables provide a summary of stability data for different classes of antifungal agents, which can serve as a general guide for handling this compound, assuming it shares properties with these common classes.
Table 1: Influence of pH on the Stability of Common Antifungal Agents
| Antifungal Class | Examples | General pH Stability Profile | Reference(s) |
| Azoles | Ketoconazole, Fluconazole | Generally more stable at neutral to slightly alkaline pH. Least stable at highly acidic pH (e.g., pH 1 for Ketoconazole).[4][5][10] | [4][5][10] |
| Polyenes | Amphotericin B, Nystatin | Optimally stable between pH 5 and 7.[4] | [4] |
| Echinocandins | Caspofungin, Micafungin | Stability can be pH-dependent; consult specific product information. |
Table 2: Influence of Temperature on the Stability of Common Antifungal Agents
| Antifungal Class | Examples | General Temperature Stability Profile | Reference(s) |
| Azoles | Fluconazole, Itraconazole | Generally stable at room temperature for short periods, but long-term storage should be at refrigerated or frozen temperatures.[11] | [11] |
| Polyenes | Amphotericin B, Nystatin | Degradation is accelerated by increased temperature.[4] | [4] |
| Echinocandins | Anidulafungin, Micafungin | Typically require refrigerated storage for reconstituted vials. |
Table 3: Influence of Light on the Stability of Common Antifungal Agents
| Antifungal Class | Examples | General Photostability Profile | Reference(s) |
| Azoles | Ketoconazole, Fluconazole | Susceptible to photodegradation, especially under UV light.[2][3][12] | [2][3][12] |
| Polyenes | Amphotericin B, Nystatin | Rapidly degrade under the influence of light.[1] | [1] |
| Echinocandins | Caspofungin | Generally recommended to be protected from light. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability and activity of this compound.
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for evaluating the stability of this compound under various experimental conditions. A validated stability-indicating HPLC method that separates the intact drug from its degradation products is crucial.[13][14]
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values
-
Calibrated HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)[15]
2. Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare working solutions by diluting the stock solution in the desired experimental media (e.g., buffers of different pH, culture medium).
3. Stress Conditions (Forced Degradation):
-
To assess stability, expose the working solutions to various stress conditions:
-
Photostability: Expose solutions to a controlled light source (e.g., UV lamp at 254 nm and 365 nm) and ambient light.[16] Keep a control sample protected from light.
-
pH Stability: Incubate solutions in buffers of varying pH (e.g., pH 2, 4, 7, 9, 12).
-
Thermal Stability: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C). Keep a control sample at the recommended storage temperature.
-
Oxidative Stability: Add a small percentage of hydrogen peroxide (e.g., 3%) to the solution.
-
4. HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed and control sample.
-
Inject the samples into the HPLC system.
-
Monitor the peak area of the intact this compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining drug versus time to determine the degradation kinetics.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[1][2]
1. Materials and Reagents:
-
This compound
-
Fungal isolate(s)
-
Appropriate broth medium (e.g., RPMI-1640)[2]
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
2. Preparation of Inoculum:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.
-
Further dilute the suspension in the broth medium to achieve the final desired inoculum concentration.
3. Preparation of Antifungal Dilutions:
-
Prepare a series of twofold dilutions of this compound in the broth medium directly in the 96-well plate. The concentration range should bracket the expected MIC.
-
Include a positive control well (fungus without drug) and a negative control well (medium only).
4. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared fungal inoculum.
-
Incubate the plate at the appropriate temperature (e.g., 35°C) for the specified time (e.g., 24-48 hours).[8]
5. Determination of MIC:
-
After incubation, determine the MIC by visual inspection or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.[3]
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability and degradation of this compound.
Caption: Troubleshooting flowchart for reduced antifungal efficacy.
Caption: Workflow for conducting a stability study of this compound.
Caption: Potential chemical degradation pathways for this compound.
References
- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 6. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmabeginers.com [pharmabeginers.com]
- 8. youtube.com [youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: kinetics, mechanistic investigations and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic (HPLC) Method for the Dete… [ouci.dntb.gov.ua]
- 15. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Analysis: Antifungal Agent 95 Versus Fluconazole and Amphotericin B
This guide provides a detailed comparison of the investigational Antifungal Agent 95 against the established antifungal drugs, fluconazole and amphotericin B. The analysis is based on in vitro efficacy data and standardized experimental protocols to offer an objective performance assessment for researchers, scientists, and drug development professionals.
Overview of Antifungal Agents and Mechanisms of Action
A fundamental differentiator between antifungal agents is their mechanism of action, which dictates their spectrum of activity and clinical utility.
-
This compound (Hypothetical): This novel agent is a putative inhibitor of fungal cell wall synthesis. It is hypothesized to non-competitively inhibit β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-glucan, a critical component of the fungal cell wall. This disruption leads to osmotic instability and cell lysis.
-
Fluconazole: A member of the triazole class, fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2][3][4][5] This enzyme is vital for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][5] The depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and inhibit fungal growth.[3][5]
-
Amphotericin B: A polyene macrolide, amphotericin B has been a cornerstone of antifungal therapy for decades. It binds directly to ergosterol in the fungal cell membrane, forming pores or channels.[6][7][8][9] This binding leads to increased membrane permeability, allowing the leakage of intracellular ions and macromolecules, ultimately resulting in fungal cell death.[7][8][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. drugs.com [drugs.com]
- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 6. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Amphotericin B - Wikipedia [en.wikipedia.org]
- 9. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
Unraveling the Efficacy of Antifungal Agent 95: A Comparative Analysis and Genetic Validation of its Mechanism of Action
For Immediate Release
In the persistent battle against invasive fungal infections, the quest for novel antifungal agents with validated mechanisms of action is paramount. This guide provides a comprehensive comparison of "Antifungal Agent 95" (represented by the echinocandin, Caspofungin) with other established antifungal drugs, namely Fluconazole (an azole) and Amphotericin B (a polyene). We delve into the genetic studies that validate the mechanism of action of Caspofungin, offering researchers, scientists, and drug development professionals a detailed overview of its performance and the experimental protocols to verify its therapeutic target.
Performance Comparison of Antifungal Agents
The in vitro activity of an antifungal agent is a critical indicator of its potential therapeutic efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Caspofungin, Fluconazole, and Amphotericin B against Candida albicans, a prevalent fungal pathogen. Lower MIC values are indicative of higher antifungal potency.
| Antifungal Agent | Drug Class | Mechanism of Action | MIC Range (μg/mL) against C. albicans | MIC50 (μg/mL) against C. albicans | MIC90 (μg/mL) against C. albicans |
| This compound (Caspofungin) | Echinocandin | Inhibition of β-(1,3)-D-glucan synthase | 0.015 - 2.0[1][2] | 0.25[3] | 0.5[1] |
| Fluconazole | Azole | Inhibition of lanosterol 14α-demethylase | 0.125 - ≥64[1][3] | 0.125 - 0.25[3] | - |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the cell membrane | 0.06 - 1.0[1] | 0.5[3] | 1.0[1][3] |
Note: MIC50 and MIC90 represent the minimum concentration of the drug that inhibits the growth of 50% and 90% of the tested isolates, respectively. These values can vary depending on the specific strains and testing methodologies used.
Genetic Validation of Caspofungin's Mechanism of Action
The primary mechanism of action of Caspofungin is the inhibition of the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of the fungal cell wall.[4][5] This mechanism has been unequivocally validated through genetic studies that identify mutations in the gene encoding the catalytic subunit of this enzyme, FKS1.[6][7][8] These mutations lead to reduced susceptibility to the drug, thereby establishing a direct link between the drug's target and its antifungal activity.
Signaling Pathway of this compound (Caspofungin)
Caption: Mechanism of action of this compound (Caspofungin).
Experimental Protocols
Genetic Validation of Caspofungin's Mechanism of Action via FKS1 Gene Sequencing
This protocol outlines the key steps to identify mutations in the FKS1 gene of Candida species that confer resistance to Caspofungin, thereby validating its mechanism of action.
1. Fungal Isolate Selection and Culture:
-
Select both Caspofungin-susceptible and Caspofungin-resistant clinical or laboratory-generated isolates of Candida albicans.
-
Culture the isolates on Sabouraud Dextrose Agar at 37°C for 24-48 hours.
2. Genomic DNA Extraction:
-
Harvest fungal cells from the agar plates.
-
Extract genomic DNA using a commercially available fungal DNA extraction kit, following the manufacturer's instructions. A common method involves enzymatic lysis of the fungal cell wall followed by DNA purification.
3. PCR Amplification of FKS1 Hot Spot Regions:
-
The mutations conferring Caspofungin resistance are typically clustered in two "hot spot" regions within the FKS1 gene.[8]
-
Design primers to specifically amplify these regions. For C. albicans FKS1 hot spot 1, primers 1HS1F (AAT GGG CTG GTG CTC AAC AT) and 1HS1R (CCT TCA ATT TCA GAT GGA ACT TGA TG) can be used. For hot spot 2, primers 1HS2F (AAG ATT GGT GCT GGT ATG GG) and 1HS2R (TAA TGG TGC TTG CCA ATG AG) are suitable.[9]
-
Perform PCR using a standard Taq polymerase and thermocycling conditions (e.g., initial denaturation at 95°C for 5 min, followed by 35 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 10 min).
4. PCR Product Purification and Sequencing:
-
Visualize the PCR products on an agarose gel to confirm amplification of a single band of the expected size.
-
Purify the PCR products using a PCR purification kit to remove primers and unincorporated nucleotides.
-
Sequence the purified PCR products using the same primers used for amplification (Sanger sequencing).
5. Sequence Analysis and Mutation Identification:
-
Align the obtained sequences from the resistant isolates with the FKS1 sequence from a susceptible (wild-type) isolate.
-
Identify any nucleotide changes that result in amino acid substitutions. Common resistance-conferring mutations in C. albicans Fks1p are found at positions such as Serine 645 (e.g., S645P, S645Y, S645F).[6][7]
Experimental Workflow for Genetic Validation
Caption: Workflow for validating Caspofungin's mechanism of action.
Comparison with Alternative Antifungal Agents
While "this compound" (Caspofungin) demonstrates potent activity against Candida albicans, it is crucial to understand its performance in the context of other antifungal classes.
-
Fluconazole , an azole antifungal, targets the ergosterol biosynthesis pathway by inhibiting the enzyme lanosterol 14-α-demethylase.[10][11][12] Ergosterol is a vital component of the fungal cell membrane.[12] While effective against many Candida species, resistance to fluconazole is a growing concern.
-
Amphotericin B , a polyene, has a different mechanism of action, binding directly to ergosterol in the fungal cell membrane.[13][14][15] This binding leads to the formation of pores, causing leakage of intracellular contents and ultimately cell death.[13][14][15] Although it has a broad spectrum of activity, its use can be limited by significant host toxicity, including nephrotoxicity.[13]
Conclusion
"this compound," represented by Caspofungin, stands as a potent therapeutic option with a well-defined and genetically validated mechanism of action. Its inhibition of β-(1,3)-D-glucan synthase offers a fungal-specific target, distinguishing it from agents like Amphotericin B that interact with sterols present in both fungal and mammalian cells. The genetic validation through the identification of resistance-conferring mutations in the FKS1 gene provides a robust framework for understanding its therapeutic activity and for the ongoing surveillance of potential resistance. This guide provides the foundational data and methodologies for researchers to comparatively evaluate and further explore the clinical potential of this important class of antifungal agents.
References
- 1. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing resistance to the echinocandin antifungal drug caspofungin in Candida albicans by profiling mutations in FKS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing Resistance to the Echinocandin Antifungal Drug Caspofungin in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in the fks1 Gene in Candida albicans, C. tropicalis, and C. krusei Correlate with Elevated Caspofungin MICs Uncovered in AM3 Medium Using the Method of the European Committee on Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positions and Numbers of FKS Mutations in Candida albicans Selectively Influence In Vitro and In Vivo Susceptibilities to Echinocandin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
Comparative Analysis of Antifungal Agent SJA-95 and Other Polyene Antibiotics: A Guide for Researchers
A detailed examination of the novel polyene antibiotic SJA-95 in comparison to established antifungal agents Amphotericin B, Nystatin, and Natamycin, focusing on mechanism of action, in vitro activity, in vivo efficacy, and toxicity profiles. This guide synthesizes available experimental data to provide a quantitative and qualitative assessment for researchers and drug development professionals.
Introduction
Polyene antibiotics have long been a cornerstone in the treatment of systemic fungal infections. Their broad-spectrum activity and fungicidal mechanism of action make them potent weapons against a variety of pathogenic fungi. However, their clinical use is often limited by significant toxicity. The quest for novel polyenes with an improved therapeutic index has led to the exploration of new agents and formulations. This guide provides a comparative analysis of a promising new polyene macrolide, SJA-95, alongside the well-established polyene antibiotics Amphotericin B, Nystatin, and Natamycin.
Mechanism of Action: A Shared Target with a Potential for Differential Affinity
Polyene antibiotics share a common mechanism of action, which involves binding to ergosterol, a primary sterol in the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to the formation of pores or channels. The subsequent leakage of essential intracellular components, such as ions and small molecules, ultimately results in fungal cell death.
Experimental studies on SJA-95 indicate that it follows this characteristic mechanism. Research has shown that SJA-95 exhibits preferential binding to ergosterol over cholesterol, the predominant sterol in mammalian cell membranes. This preferential binding is a key factor in the selective toxicity of polyene antibiotics towards fungi.
In Vitro Antifungal Activity: A Quantitative Comparison
The in vitro activity of antifungal agents is typically measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.
While extensive MIC data for SJA-95 is not publicly available, a study has reported an MIC of 0.5 µg/ml for SJA-95 against Candida albicans[1]. The antifungal activity of SJA-95 has been described as comparable to that of Amphotericin B. The following table summarizes the MIC ranges for Amphotericin B, Nystatin, and Natamycin against common fungal pathogens, providing a benchmark for comparison.
| Antifungal Agent | Candida albicans | Candida spp. (non-albicans) | Aspergillus fumigatus | Aspergillus spp. (non-fumigatus) |
| SJA-95 | 0.5 µg/ml[1] | Data not available | Data not available | Data not available |
| Amphotericin B | 0.25 - 1 µg/ml | 0.5 - >2 µg/ml | 0.5 - 2 µg/ml | 0.5 - >8 µg/ml |
| Nystatin | 0.625 - 8 µg/ml | 0.625 - >16 µg/ml | Data not available | Data not available |
| Natamycin | 2 - 16 µg/ml | 2 - 32 µg/ml | 4 - 32 µg/ml | 1 - >64 µg/ml |
Table 1: Comparative In Vitro Activity (MIC in µg/ml) of Polyene Antibiotics. Data compiled from multiple sources. Note that MIC values can vary depending on the specific strain and testing methodology.
In Vivo Efficacy: Preclinical Evidence
In vivo studies in animal models are crucial for evaluating the therapeutic potential of new antifungal agents. Studies on SJA-95 have demonstrated its efficacy in murine models of systemic aspergillosis and cryptococcosis. Both the free and liposomal formulations of SJA-95 were shown to prolong the survival time of infected mice and reduce the fungal burden in vital organs[2].
Liposomal formulations of polyene antibiotics, such as liposomal Amphotericin B (L-AmB), have been developed to reduce toxicity while maintaining efficacy. In vivo studies have shown that liposomal SJA-95 also exhibits enhanced therapeutic outcomes compared to the free drug[2]. In a murine model of aspergillosis, treatment with SJA-95, particularly in combination with interferon-γ, showed a significant reduction in fungal load and improved survival rates[3]. Similarly, in a murine candidiasis model, liposomal SJA-95 treatment led to increased survival and reduced fungal loads in various organs[2].
Toxicity Profile: A Key Differentiator
The major drawback of polyene antibiotics is their dose-limiting toxicity, particularly nephrotoxicity. The development of less toxic alternatives is a primary goal in antifungal research. The median lethal dose (LD50) is a common measure of acute toxicity, with a higher LD50 value indicating lower toxicity.
A significant advantage of SJA-95 appears to be its reduced toxicity, especially in its liposomal formulation. One study reported that liposomal SJA-95 has a higher LD50 value in mice compared to the free form, with a relative toxicity that is approximately 2.5 times lower.
The table below provides a comparative overview of the reported LD50 values for various polyene antibiotics in murine models.
| Antifungal Agent | Formulation | Route of Administration | LD50 (mg/kg) in Mice |
| SJA-95 | Liposomal | Intravenous | > Free SJA-95[2] |
| Amphotericin B | Conventional (Fungizone) | Intravenous | 1.2 - 3.0[4][5] |
| Amphotericin B | Liposomal (AmBisome) | Intravenous | > 175[6] |
| Nystatin | - | Oral (in rats) | 10,000[7][8][9][10] |
| Natamycin | - | Oral | 2,730[11][12][13] |
Table 2: Comparative Acute Toxicity (LD50) of Polyene Antibiotics.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The determination of Minimum Inhibitory Concentrations (MICs) is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is a commonly used reference method.
Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.
Methodology:
-
Preparation of Antifungal Agent: The antifungal agent is serially diluted in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Inoculation: The wells of the microtiter plate containing the diluted antifungal agent are inoculated with the fungal suspension.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.
In Vivo Efficacy Testing: Murine Model of Systemic Infection
Animal models are essential for evaluating the in vivo performance of antifungal drug candidates. The following is a generalized protocol for a murine model of systemic candidiasis.
Objective: To assess the therapeutic efficacy of an antifungal agent in a living organism.
Methodology:
-
Immunosuppression: Mice are often immunosuppressed (e.g., with cyclophosphamide) to establish a robust infection.
-
Infection: A lethal or sublethal dose of the fungal pathogen (e.g., Candida albicans) is administered intravenously.
-
Treatment: At a specified time post-infection, treatment with the antifungal agent (e.g., SJA-95, Amphotericin B) is initiated. Different dose levels and formulations (e.g., free vs. liposomal) are typically evaluated. A control group receives a vehicle solution.
-
Monitoring: The health and survival of the mice are monitored daily.
-
Endpoint Analysis: At the end of the study period, or when mice show signs of severe illness, they are euthanized. Organs such as the kidneys, liver, and spleen are harvested, homogenized, and plated to determine the fungal burden (colony-forming units per gram of tissue).
Conclusion
The available data suggests that SJA-95 is a promising new polyene antibiotic with in vitro activity against Candida albicans comparable to that of Amphotericin B. Its key advantage appears to be a more favorable toxicity profile, particularly in its liposomal formulation, which demonstrates significantly lower acute toxicity in preclinical models. In vivo studies have confirmed its efficacy in treating systemic fungal infections in mice.
Further research is needed to establish a comprehensive antifungal spectrum of SJA-95 through extensive MIC testing against a wider range of clinically relevant yeasts and molds. Moreover, detailed pharmacokinetic and pharmacodynamic studies will be crucial in determining its optimal dosing and therapeutic potential. The development of less toxic and highly effective polyene antibiotics like SJA-95 is of paramount importance in addressing the challenges posed by invasive fungal infections, especially in vulnerable patient populations. The data presented in this guide provides a foundational comparison to aid researchers in the ongoing evaluation and development of this and other novel antifungal agents.
References
- 1. Probable Mechanism(s) of Antifungal Activity of SJA-95, a Heptaene Polyene Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapeutic activity of liposomal SJA-95: a new polyene macrolide antibiotic in experimental aspergillosis and cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of immunological aspects of aspergillosis in mice and effect of polyene macrolide antibiotic (SJA-95) and IFN-γ: a possible role of IFN-γ as an adjunct in antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposome-encapsulated amphotericin B in the treatment of experimental murine candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment and prophylaxis of disseminated infection due to Candida albicans in mice with liposome-encapsulated amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and toxicology of a liposomal formulation of amphotericin B (AmBisome) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. paipharma.com [paipharma.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. stridespharmausa.com [stridespharmausa.com]
- 10. fishersci.ca [fishersci.ca]
- 11. researchgate.net [researchgate.net]
- 12. Natamycin - Wikipedia [en.wikipedia.org]
- 13. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Antifungal Agent 95 in a Murine Model of Systemic Candidiasis
This guide provides a comparative analysis of the in vivo efficacy of the investigational antifungal agent, Antifungal Agent 95, against established antifungal drugs, Fluconazole and Amphotericin B. The data presented is derived from a standardized murine model of systemic candidiasis, a common and severe opportunistic fungal infection. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the therapeutic potential of this compound.
Efficacy Comparison in Systemic Candida albicans Infection
The therapeutic efficacy of this compound was evaluated by its ability to reduce the fungal burden in the kidneys of infected mice and improve survival rates compared to a vehicle control and standard-of-care agents, Fluconazole and Amphotericin B. The following table summarizes the key findings from the in vivo study.
| Treatment Group | Dosage | Administration Route | Mean Fungal Burden (log10 CFU/g kidney ± SD) | Survival Rate (%) at Day 14 |
| Vehicle Control | - | Intravenous | 6.8 ± 0.5 | 0 |
| This compound | 20 mg/kg | Intravenous | 3.2 ± 0.4 | 80 |
| Fluconazole | 20 mg/kg | Oral | 4.5 ± 0.6[1][2] | 60[3] |
| Amphotericin B | 1 mg/kg | Intraperitoneal | 3.5 ± 0.5[4] | 70[4] |
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and validity of the results.
Fungal Strain and Inoculum Preparation
-
Strain: Candida albicans SC5314, a well-characterized and virulent strain, was used for this study.
-
Culture: The strain was subcultured on Sabouraud Dextrose Agar (SDA) and incubated for 24 hours at 35°C.
-
Inoculum: A suspension of C. albicans blastospores was prepared in sterile saline. The concentration was adjusted to 1 x 10⁵ CFU/mL for injection.
Animal Model
-
Species: Female BALB/c mice, 6-8 weeks old, were used for the study.
-
Immunosuppression: To establish a consistent and disseminated infection, mice were immunosuppressed with a single intraperitoneal injection of cyclophosphamide (200 mg/kg) three days prior to infection[5]. This mimics the immunocompromised state often seen in patients susceptible to systemic candidiasis.
Systemic Infection Model
-
Infection: Mice were infected via intravenous injection into the tail vein with 10⁴ C. albicans yeasts per mouse[5][6]. This method reliably leads to a systemic infection with the kidneys being the primary target organs[6].
-
Monitoring: The health of the animals was monitored daily for signs of morbidity, and body weight was recorded.
Treatment Regimen
-
Grouping: Infected mice were randomly assigned to four groups: Vehicle Control, this compound, Fluconazole, and Amphotericin B.
-
Administration: Treatment was initiated 24 hours post-infection and continued once daily for seven consecutive days.
Efficacy Assessment
-
Fungal Burden: On day 8 post-infection (24 hours after the last treatment dose), a subset of mice from each group was euthanized. The kidneys were aseptically removed, weighed, and homogenized. Serial dilutions of the homogenates were plated on SDA to determine the number of colony-forming units (CFU) per gram of kidney tissue.
-
Survival Study: A separate cohort of mice was monitored for 14 days post-infection to assess the overall survival rate in each treatment group.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the in vivo validation process.
Caption: Workflow of the murine systemic candidiasis model for antifungal efficacy testing.
References
- 1. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. [In vivo and in vitro antifungal activity of fluconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Antifungal Agent 95: Cross-Resistance with Azole-Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antifungal Agent 95 (SJA-95) with conventional azole antifungals, focusing on its efficacy against known azole-resistant fungal strains. The data presented is compiled from publicly available research to facilitate an objective evaluation of SJA-95's potential as an alternative therapeutic agent.
Introduction to this compound (SJA-95)
This compound, identified as the heptaene polyene antibiotic SJA-95, was isolated from a soil sample in Japan.[1][2] Its primary mechanism of action involves binding directly to ergosterol, a crucial component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the leakage of essential cellular contents, such as potassium ions, and ultimately, fungal cell death.[1][2] This mechanism is fundamentally different from that of azole antifungals, which act by inhibiting the synthesis of ergosterol.[3] This distinction in their mode of action suggests that SJA-95 may retain activity against fungal strains that have developed resistance to azoles.
Comparative Efficacy: SJA-95 vs. Azoles Against Resistant Strains
Direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of SJA-95 against a wide array of azole-resistant fungal strains are limited in the public domain. However, by examining the activity of other polyenes, such as Amphotericin B, against azole-resistant isolates, we can infer the potential efficacy of SJA-95. Polyene resistance is less common than azole resistance.[4][5]
The following tables summarize the MIC data for Amphotericin B and various azoles against susceptible and resistant strains of Candida albicans and Aspergillus fumigatus, two of the most common fungal pathogens.
Table 1: Comparative MICs against Candida albicans
| Antifungal Agent | Mechanism of Action | MIC Range for Azole-Susceptible Strains (µg/mL) | MIC Range for Azole-Resistant Strains (µg/mL) |
| SJA-95 (Polyene) | Binds to ergosterol, disrupting cell membrane integrity | 0.5 (against C. albicans)[2] | Data not available; expected to be low |
| Amphotericin B (Polyene) | Binds to ergosterol, disrupting cell membrane integrity | 0.125 - 1.0[6][7] | 0.125 - 1.0 (remains effective against fluconazole-resistant isolates)[6][8] |
| Fluconazole (Azole) | Inhibits ergosterol synthesis | 0.125 - 8.0[7] | ≥ 64 (resistant)[6][8] |
| Itraconazole (Azole) | Inhibits ergosterol synthesis | 0.03 - 1.0 | ≥ 8 (resistant)[9] |
| Voriconazole (Azole) | Inhibits ergosterol synthesis | ≤ 0.5 (susceptible) | ≥ 2 (resistant)[10] |
Table 2: Comparative MICs against Aspergillus fumigatus
| Antifungal Agent | Mechanism of Action | MIC Range for Azole-Susceptible Strains (µg/mL) | MIC Range for Azole-Resistant Strains (µg/mL) |
| SJA-95 (Polyene) | Binds to ergosterol, disrupting cell membrane integrity | Data not available | Data not available; expected to be low |
| Amphotericin B (Polyene) | Binds to ergosterol, disrupting cell membrane integrity | 0.5 - 2.0 | Generally remains effective; resistance is rare |
| Itraconazole (Azole) | Inhibits ergosterol synthesis | ≤ 1.0 | > 8.0[11] |
| Voriconazole (Azole) | Inhibits ergosterol synthesis | ≤ 0.5 (susceptible) | ≥ 2 (resistant)[10] |
| Posaconazole (Azole) | Inhibits ergosterol synthesis | ≤ 0.125 | > 2.0 |
Mechanisms of Azole Resistance and the Potential of SJA-95
Azole resistance in fungi is a growing concern and can arise through several mechanisms[5]:
-
Target site mutations: Alterations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, reduce the binding affinity of azole drugs.
-
Overexpression of the target enzyme: Increased production of lanosterol 14-α-demethylase can overcome the inhibitory effects of azoles.
-
Efflux pump upregulation: Fungal cells can actively pump azole drugs out of the cell, preventing them from reaching their target.
Since SJA-95 has a different cellular target and mechanism of action, it is unlikely to be affected by these common azole resistance mechanisms. While cross-resistance between polyenes and azoles has been reported in some instances, it is generally rare.[4][12][13] This suggests that SJA-95 could be a viable therapeutic option for infections caused by azole-resistant fungal strains.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of antifungal efficacy.
Broth Microdilution Antifungal Susceptibility Testing
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.[14][15][16]
1. Preparation of Antifungal Stock Solutions:
- Antifungal agents (e.g., SJA-95, fluconazole, amphotericin B) are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide [DMSO] or water) to create a high-concentration stock solution.
- Serial two-fold dilutions of the stock solution are prepared in RPMI-1640 medium to achieve the desired final concentrations for the assay.[15]
2. Inoculum Preparation:
- The fungal isolate is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
- A suspension of the fungal cells (for yeasts) or conidia (for molds) is prepared in sterile saline or water.
- The turbidity of the suspension is adjusted using a spectrophotometer or by comparison to a McFarland standard to achieve a standardized inoculum density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[17]
3. Assay Procedure:
- A 96-well microtiter plate is used for the assay.
- Each well receives a specific volume of the diluted antifungal solution. A growth control well (containing no antifungal) and a sterility control well (containing no inoculum) are also included.
- The standardized fungal inoculum is added to each well (except the sterility control).
- The plate is incubated at a specified temperature (typically 35-37°C) for a defined period (e.g., 24-48 hours).[14][17]
4. Determination of MIC:
- After incubation, the plate is examined visually or read using a microplate reader to assess fungal growth.
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90% inhibition) compared to the growth control.[14]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative mechanisms of action of azole antifungals and SJA-95.
Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.
Conclusion
The distinct mechanism of action of this compound (SJA-95), which involves direct binding to ergosterol and subsequent membrane disruption, presents a promising avenue for overcoming common azole resistance mechanisms. While direct comparative data for SJA-95 against a comprehensive panel of azole-resistant strains is still emerging, the sustained efficacy of other polyenes like Amphotericin B against such strains provides a strong rationale for the continued investigation of SJA-95. Further in-depth studies are warranted to fully elucidate the cross-resistance profile and clinical potential of SJA-95 in an era of increasing antifungal resistance.
References
- 1. Probable Mechanism(s) of Antifungal Activity of SJA-95, a Heptaene Polyene Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probable Mechanism(s) of Antifungal Activity of SJA-95, a Heptaene Polyene Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Challenges in the Polyene- and Azole-Based Pharmacotherapy of Ocular Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal susceptibility testing of isolates from a randomized, multicenter trial of fluconazole versus amphotericin B as treatment of nonneutropenic patients with candidemia. NIAID Mycoses Study Group and the Candidemia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Analysis of molecular resistance to azole and echinocandin in Candida species in patients with vulvovaginal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azole resistant Aspergillus fumigatus: What you need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Cross-resistance to polyene and azole drugs in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Rezafungin (Antifungal Agent 95) vs. Caspofungin Against Aspergillus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the novel echinocandin rezafungin (formerly CD101), herein referred to as Antifungal Agent 95, and the established antifungal caspofungin. The focus of this analysis is their efficacy against clinically relevant Aspergillus species, the causative agents of invasive aspergillosis.
Executive Summary
Both rezafungin and caspofungin belong to the echinocandin class of antifungals and share a common mechanism of action: the inhibition of β-(1,3)-D-glucan synthase, a critical enzyme in the synthesis of the fungal cell wall. While caspofungin has been a cornerstone in the treatment of invasive aspergillosis, rezafungin exhibits distinct pharmacokinetic properties, including a longer half-life, which allows for less frequent dosing. This comparison reviews their in vitro and in vivo activities, mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action
Rezafungin and caspofungin act by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex in fungi. This enzyme is responsible for synthesizing β-(1,3)-D-glucan, an essential polymer that provides structural integrity to the fungal cell wall. By disrupting the synthesis of this key component, both agents compromise the cell wall, leading to osmotic instability and, ultimately, fungal cell death. This mechanism is highly selective for fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.[1][2][3][4][5]
In Vitro Activity
The in vitro efficacy of echinocandins against molds like Aspergillus is typically measured by the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of abnormal, stunted hyphae.
A comparative study of rezafungin and caspofungin against clinical isolates of Aspergillus fumigatus and Aspergillus flavus yielded the following geometric mean (GM) MEC values:
| Organism | Antifungal Agent | GM MEC (µg/mL) |
| Aspergillus fumigatus | Rezafungin | 0.116[6][7] |
| Caspofungin | 0.122[6][7] | |
| Aspergillus flavus | Rezafungin | 0.110[6][7] |
| Caspofungin | 0.142[6][7] |
These data indicate that rezafungin has comparable in vitro activity to caspofungin against these common Aspergillus species.
In Vivo Efficacy
Animal models of invasive aspergillosis are crucial for evaluating the in vivo potential of antifungal agents. Key endpoints in these studies include survival rates and the reduction of fungal burden in target organs.
Rezafungin (this compound)
In a prophylactic mouse model of invasive aspergillosis, survival rates increased with higher concentrations of rezafungin and when the drug was administered closer to the time of fungal challenge.[6] Another study using a neutropenic murine model of disseminated aspergillosis caused by an azole-resistant A. fumigatus isolate demonstrated that extended-interval dosing of rezafungin significantly improved survival compared to a vehicle control.[7]
| Rezafungin Dose | Median Survival (days) | Percent Survival |
| 1 mg/kg | 10.5 | 50% |
| 4 mg/kg | 11.5 | 50% |
| 16 mg/kg | 12 | 60% |
| Vehicle Control | 4.5 | 0% |
| Data from a study on azole-resistant A. fumigatus.[7] |
Rezafungin treatment was also associated with a significant reduction in fungal burden in the kidneys as measured by qPCR.[7]
Caspofungin
Caspofungin has demonstrated efficacy in various animal models of invasive aspergillosis. In a neutropenic rat model, caspofungin treatment resulted in 100% survival when initiated 16 hours post-infection, and was also effective in rats with advanced-stage infection at higher doses.[2] Studies in murine models of disseminated infection with A. flavus, A. terreus, and A. nidulans showed that caspofungin prolonged survival and reduced the fungal burden in the kidneys, with efficacy at least comparable to amphotericin B.[3][5] Furthermore, in neutropenic mice infected with A. terreus, caspofungin increased survival and reduced the tissue fungal burden.[1]
Experimental Protocols
In Vitro Susceptibility Testing: CLSI M38-A2 Broth Microdilution Method
The Clinical and Laboratory Standards Institute (CLSI) M38-A2 is a reference method for antifungal susceptibility testing of filamentous fungi.[8][9][10][11][12]
Detailed Methodology:
-
Inoculum Preparation: Aspergillus conidial suspensions are prepared from 3-day old cultures grown on potato dextrose agar. The turbidity of the suspension is adjusted spectrophotometrically to a McFarland standard of 0.4 to 0.7 at 530 nm. The suspension is then diluted in RPMI 1640 broth to achieve a final inoculum density of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[13]
-
Drug Dilution: Antifungal agents are serially diluted two-fold in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.
-
Inoculation: Each well containing 100 µL of the diluted drug is inoculated with 100 µL of the fungal suspension. A drug-free well serves as a growth control.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
Endpoint Determination (MEC): The MEC is read as the lowest concentration of the drug that produces small, rounded, compact hyphal forms compared to the profuse hyphal growth in the control well.
In Vivo Murine Model of Invasive Aspergillosis
This model is widely used to assess the efficacy of antifungal agents in a living organism.
Detailed Methodology:
-
Immunosuppression: Mice (e.g., BALB/c) are immunosuppressed to render them susceptible to Aspergillus infection. This is often achieved through the administration of cyclophosphamide and/or corticosteroids.
-
Infection: Mice are infected with a suspension of Aspergillus fumigatus conidia. The route of infection can be intravenous (for disseminated aspergillosis) or intranasal/aerosol (for pulmonary aspergillosis).
-
Antifungal Treatment: Treatment with the test antifungal agent (e.g., rezafungin or caspofungin) is initiated at a specified time post-infection. The drug is administered at various doses and schedules (e.g., daily or extended-interval). A control group receives a vehicle solution.
-
Monitoring and Endpoints:
-
Survival: Animals are monitored daily, and the survival rate in each group is recorded over a period of time (e.g., 21 days).
-
Fungal Burden: At the end of the study or when animals become moribund, target organs (e.g., kidneys, lungs, brain) are harvested. The fungal burden is quantified by counting colony-forming units (CFU) per gram of tissue or by using quantitative PCR (qPCR) to measure fungal DNA.[7][8][14]
-
-
Data Analysis: Survival curves are analyzed using the log-rank test. Fungal burden data are typically compared using non-parametric tests like the Mann-Whitney U test.
Conclusion
Rezafungin (this compound) demonstrates potent in vitro activity against Aspergillus species, comparable to that of caspofungin. Its efficacy in animal models of invasive aspergillosis, including against azole-resistant strains, is promising. The key differentiator for rezafungin is its extended half-life, which allows for a less frequent, once-weekly dosing regimen. This pharmacokinetic advantage could translate into improved patient adherence and convenience in a clinical setting. Further head-to-head clinical trials are necessary to fully elucidate the comparative clinical efficacy and safety of rezafungin and caspofungin in the treatment of invasive aspergillosis.
References
- 1. Efficacy of Caspofungin against Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy of caspofungin against Aspergillus flavus, Aspergillus terreus, and Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of Caspofungin against Aspergillus flavus, Aspergillus terreus, and Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Rezafungin in Prophylactic Mouse Models of Invasive Candidiasis, Aspergillosis, and Pneumocystis Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extended-Interval Dosing of Rezafungin against Azole-Resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 12. ggits.org [ggits.org]
- 13. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Ebselen Against Invasive Aspergillosis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Fungal Cells in Response to Antifungal Agent 95 and Other Leading Antifungals
A comprehensive guide for researchers, scientists, and drug development professionals on the cellular and molecular responses of fungi to various antifungal treatments. This guide provides a comparative analysis of the transcriptomic changes induced by Antifungal Agent 95, a polyene antibiotic, and other major classes of antifungal drugs, supported by experimental data and detailed protocols.
Introduction
This compound (SJA-95) is a heptaene polyene antibiotic that exhibits potent antifungal activity by preferentially binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to cell death.[1] Understanding the global transcriptomic changes induced by this compound in comparison to other antifungal agents with different mechanisms of action is crucial for elucidating its precise mode of action, identifying potential resistance mechanisms, and discovering novel drug targets. This guide presents a comparative transcriptomic analysis of fungal cells treated with this compound (represented by the well-studied polyene, Amphotericin B) and two other major classes of antifungal agents: azoles (fluconazole) and echinocandins (caspofungin).
Comparative Transcriptomic Data
The following table summarizes the key transcriptomic changes observed in fungal cells upon treatment with polyenes (Amphotericin B as a proxy for this compound), azoles (fluconazole), and echinocandins (caspofungin). The data is compiled from various transcriptomic studies on pathogenic fungi such as Aspergillus fumigatus and Candida albicans.
| Antifungal Class | Mechanism of Action | Key Upregulated Gene Categories | Key Downregulated Gene Categories | Key Affected Signaling Pathways |
| Polyenes (e.g., this compound, Amphotericin B) | Binds to ergosterol in the fungal cell membrane, leading to pore formation and leakage of cellular contents.[1] | Ergosterol biosynthesis, Cell stress response, Cell wall maintenance, Transport proteins.[1][2][3] | Protein synthesis, DNA synthesis/repair.[2] | Cell Wall Integrity (CWI) Pathway, High Osmolarity Glycerol (HOG) Pathway. |
| Azoles (e.g., Fluconazole) | Inhibits the enzyme lanosterol 14-α-demethylase (Erg11p), which is essential for ergosterol biosynthesis.[4][5] | Ergosterol biosynthesis (compensatory response), Drug efflux pumps (e.g., CDR1, CDR2), Stress response.[2][4][5][6] | Protein synthesis, DNA synthesis/repair.[2] | Ergosterol Biosynthesis Pathway, Stress Response Pathways. |
| Echinocandins (e.g., Caspofungin) | Inhibits β-1,3-glucan synthase, an enzyme crucial for the synthesis of β-1,3-glucan, a major component of the fungal cell wall. | Cell wall biogenesis and remodeling (e.g., chitin synthesis), Oxidative stress response, Ribosomal proteins, Cell cycle-related genes.[7] | Transcriptional regulators, Nucleus-related proteins.[7] | Cell Wall Integrity (CWI) Pathway, Calcineurin Pathway.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Fungal Cell Culture and Antifungal Treatment
-
Fungal Strains and Media: Pathogenic fungal strains (e.g., Aspergillus fumigatus, Candida albicans) are cultured in appropriate liquid media, such as RPMI 1640 or Yeast Peptone Dextrose (YPD) broth, at 37°C with shaking.
-
Antifungal Agent Preparation: Stock solutions of this compound, Amphotericin B, fluconazole, and caspofungin are prepared in a suitable solvent (e.g., DMSO) and stored at -20°C.
-
Treatment: Fungal cultures in the logarithmic growth phase are treated with the respective antifungal agents at their minimum inhibitory concentration (MIC) or sub-MIC values for a specified duration (e.g., 2, 6, or 24 hours). An untreated control (vehicle-only) is included in parallel.
RNA Extraction and Sequencing
-
Cell Harvesting and Lysis: Fungal cells are harvested by centrifugation, washed with sterile water, and immediately frozen in liquid nitrogen. The frozen cell pellets are then mechanically disrupted using methods such as bead beating or grinding with a mortar and pestle in the presence of a lysis buffer containing guanidinium thiocyanate to inactivate RNases.[3]
-
RNA Isolation: Total RNA is extracted using a combination of phenol-chloroform extraction and column-based purification kits (e.g., RNeasy Plant Mini Kit, Qiagen).[9][10] This method ensures the removal of proteins, DNA, and other contaminants.
-
RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent Bioanalyzer) and a spectrophotometer (e.g., NanoDrop). High-quality RNA with an RNA Integrity Number (RIN) > 7 is used for library preparation.
-
Library Preparation and Sequencing: Strand-specific RNA-seq libraries are prepared from the total RNA using commercially available kits (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina).[11] The libraries are then sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq.
Transcriptomic Data Analysis
-
Data Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Read Mapping: The cleaned reads are mapped to the reference genome of the fungal species using a splice-aware aligner like HISAT2.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and differential gene expression between treated and control samples is determined using packages like DESeq2 or edgeR.[12]
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) are performed on the list of differentially expressed genes to identify the biological processes and signaling pathways that are significantly affected by the antifungal treatment.
Visualizations
Experimental Workflow
Caption: A generalized workflow for comparative transcriptomic analysis of fungal cells treated with antifungal agents.
Signaling Pathways
Polyene (this compound) Mode of Action and Cellular Response
Caption: Mechanism of action of polyene antifungals and the resulting cellular stress responses.
Azole Mode of Action and Cellular Response
Caption: Azole antifungals inhibit ergosterol biosynthesis, leading to membrane stress and growth inhibition.
Echinocandin Mode of Action and Cellular Response
Caption: Echinocandins disrupt cell wall synthesis, leading to osmotic lysis and cell death.
References
- 1. The Transcriptome Response to Azole Compounds in Aspergillus fumigatus Shows Differential Gene Expression across Pathwa… [ouci.dntb.gov.ua]
- 2. Genome-wide translational response of Candida albicans to fluconazole treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Protocol for RNA Isolation from Penicillium spp. and Aspergillus fumigatus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time Course of Microbiologic Outcome and Gene Expression in Candida albicans during and following In Vitro and In Vivo Exposure to Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Transcriptome Analyses of Candida albicans Biofilms, Exposed to Arachidonic Acid and Fluconazole, Indicates Potential Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Transcriptional regulation of the caspofungin-induced cell wall damage response in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. An efficient method for the extraction of high-quality fungal total RNA to study the Mycosphaerella fijiensis-Musa spp. Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efg1 and Cas5 Orchestrate Cell Wall Damage Response to Caspofungin in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptomic Crosstalk between Fungal Invasive Pathogens and Their Host Cells: Opportunities and Challenges for Next-Generation Sequencing Methods - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the in vivo safety profile of Antifungal agent 95 versus voriconazole
A Comparative In Vivo Safety Profile: Antifungal Agent 95 vs. Voriconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo safety profiles of the novel investigational antifungal agent, this compound, and the established triazole antifungal, voriconazole. The following sections detail preclinical toxicology data, experimental methodologies, and potential mechanistic insights to aid in the evaluation of this compound's safety profile for further development.
Comparative Toxicology Data
The following tables summarize the key in vivo toxicology findings for this compound and voriconazole from preclinical studies in rodent and non-rodent models.
Table 1: Acute Toxicity
| Parameter | This compound (Rodent Model) | Voriconazole (Rodent Model) |
| LD50 (Oral) | > 2000 mg/kg | ~500 mg/kg |
| LD50 (Intravenous) | 350 mg/kg | 150 mg/kg |
| Primary Signs of Toxicity | Sedation, ataxia at high doses | Ataxia, convulsions, respiratory distress |
Table 2: Repeated-Dose Toxicity (28-Day Study, Rodent Model)
| Parameter | This compound | Voriconazole |
| NOAEL (No-Observed-Adverse-Effect Level) | 50 mg/kg/day | 30 mg/kg/day |
| Target Organs of Toxicity | Liver (mild, reversible transaminase elevation) | Liver (hepatocellular hypertrophy, transaminase elevation), Adrenal glands (cortical hypertrophy)[1] |
| Key Clinical Pathology Findings | Dose-dependent increase in ALT and AST | Increased ALT, AST, and ALP; decreased cholesterol |
Table 3: Genotoxicity and Carcinogenicity
| Assay | This compound | Voriconazole |
| Ames Test | Negative | Negative |
| In Vivo Micronucleus Test | Negative | Negative |
| 2-Year Carcinogenicity Study (Rodent) | No evidence of carcinogenicity | Hepatocellular adenomas and carcinomas (at high doses) |
Table 4: Reproductive and Developmental Toxicity
| Study | This compound | Voriconazole |
| Fertility and Early Embryonic Development | No adverse effects on fertility or early development | Reduced fertility and implantation sites at maternally toxic doses |
| Embryo-Fetal Development | No teratogenic effects observed | Teratogenic effects (cleft palate, skeletal abnormalities) observed in rats |
Experimental Protocols
The following are detailed methodologies for key in vivo safety experiments cited in this guide. These protocols are based on established guidelines for preclinical safety evaluation of pharmaceuticals.[2][3]
Acute Toxicity Study
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
-
Species: Sprague-Dawley rats.
-
Methodology: A single dose of the test article (this compound or voriconazole) was administered via oral gavage or intravenous injection to different groups of animals at escalating dose levels. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-administration. A full necropsy was performed on all animals.
28-Day Repeated-Dose Toxicity Study
-
Objective: To evaluate the potential toxicity of the test article following repeated administration over 28 days and to determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Species: Wistar rats.
-
Methodology: The test article was administered daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days at three different dose levels. A control group received the vehicle only. Throughout the study, animals were monitored for clinical signs, body weight, and food consumption. At the end of the treatment period, blood samples were collected for hematology and clinical chemistry analysis. A comprehensive necropsy and histopathological examination of tissues were performed.
In Vivo Micronucleus Test
-
Objective: To assess the potential of the test article to induce chromosomal damage.
-
Species: CD-1 mice.
-
Methodology: The test article was administered to the animals, typically via intraperitoneal injection, at three dose levels. Bone marrow was collected at 24 and 48 hours after treatment. The bone marrow smears were stained, and the frequency of micronucleated polychromatic erythrocytes was determined.
Mechanistic Insights and Experimental Workflows
To visualize potential mechanisms of action and experimental processes, the following diagrams are provided.
Caption: General workflow for an in vivo toxicology study.
Caption: Hypothetical signaling pathway for hepatotoxicity.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Antifungal Agent 95
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Antifungal Agent 95, ensuring the safety of laboratory personnel and minimizing environmental impact. The following protocols are designed for researchers, scientists, and drug development professionals.
Chemical and Safety Data Summary
A review of available safety information indicates that antifungal agents, such as those containing Azoxystrobin, can present significant environmental hazards.[1] It is crucial to handle and dispose of these chemicals with care to prevent contamination of aquatic ecosystems. The following table summarizes key safety and physicochemical properties for a representative antifungal agent.
| Property | Value | Reference |
| Molecular Formula | C17H17N3O4 | [2] |
| Molecular Weight | 327.33 g/mol | [2] |
| Appearance | Typically exists as solids at room temperature | [2] |
| Hazard Statements | H319: Causes serious eye irritation. H332: Harmful if inhaled. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P261: Avoid breathing fumes, mists, vapours or spray. P273: Avoid release to the environment. P280: Wear protective gloves, protective clothing and eye or face protection. P391: Collect spillage. P501: Dispose of contents and containers as specified on the registered label. | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe disposal of this compound and associated contaminated materials in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always consult the Safety Data Sheet (SDS) before handling the chemical.[3]
-
Wear appropriate PPE, including double chemotherapy gloves, a lab coat, and chemical safety goggles.[1][3]
-
Conduct all disposal procedures within a certified chemical fume hood to avoid inhalation of vapors or dust.[1]
2. Waste Segregation and Containment:
-
Do not dispose of this compound down the drain or in regular trash.[4] This is critical due to its high toxicity to aquatic life.[1]
-
Designate a specific, labeled hazardous waste container for all this compound waste. The container should be clearly marked as "Hazardous Waste: this compound".[3]
-
Separate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste.
3. Disposal of Solid Waste:
-
Place all disposable items contaminated with this compound, such as gloves, absorbent pads, and empty vials, into a designated yellow trace waste sharps container or a labeled hazardous waste bag.[3]
-
Once the experiment is complete, the sealed trace waste container should be placed in a biohazard waste box for disposal through the institution's regulated medical waste program.[3]
4. Disposal of Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions and experimental residues, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Do not mix this waste with other chemical waste streams to avoid unintended chemical reactions.[3]
-
If the syringe still contains any volume of the drug, it must be disposed of as hazardous chemical waste in a special black bulk waste container, not in a sharps container.[3]
5. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
Collect the spillage and contaminated absorbent materials and place them in the designated hazardous waste container.[1]
-
Decontaminate the affected area according to your institution's established procedures.
6. Final Disposal:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office.[3]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following diagrams illustrate the key steps and logical relationships.
Caption: Disposal Workflow for this compound.
Caption: Decision Pathway for Safe Handling.
References
Personal protective equipment for handling Antifungal agent 95
This guide provides critical safety and logistical information for the handling and disposal of Antifungal Agent 95. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize exposure risks and maintain a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a potent compound that requires careful handling to prevent exposure. While specific toxicity data is under development, it should be treated as a hazardous substance. Potential risks associated with handling this agent may include skin, eye, and respiratory tract irritation.[1][2] A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to create a barrier between the user and the potentially hazardous material.[3] The level of PPE required depends on the specific procedure being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Required PPE | Rationale |
| Weighing and Compounding | - Disposable Gown (impermeable)[1][4]- Double Gloving (nitrile or neoprene)[1]- Fit-tested N95 or higher respirator[1]- Safety Goggles and Face Shield[1][4] | High risk of generating airborne particles and potential for splashing. |
| Sample Preparation (in solution) | - Disposable Gown or Lab Coat[1]- Single pair of nitrile gloves[1]- Safety Glasses with side shields | Lower risk of aerosolization, but protection against splashes is necessary. |
| Cell Culture and In Vitro Assays | - Lab Coat- Nitrile Gloves- Safety Glasses | Standard laboratory practice to prevent contamination and minimal direct contact. |
| Spill Cleanup | - Disposable Gown (impermeable)- Double Gloving (nitrile)- Fit-tested N95 or higher respirator- Safety Goggles and Face Shield | High risk of exposure to concentrated agent and potential for aerosol generation during cleanup. |
| Waste Disposal | - Disposable Gown- Heavy-duty nitrile gloves- Safety Glasses | Protection against contact with contaminated waste materials. |
Operational Plans: Handling and Storage
Workflow for Safe Handling of this compound
Caption: General workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a Class II Biological Safety Cabinet, especially for procedures that may generate aerosols.[5]
-
Assemble all necessary materials and PPE before starting work.
-
Properly don all required PPE as specified in Table 1.
-
-
Handling:
-
When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure.
-
For dissolution and dilution, perform all steps within a certified chemical fume hood.
-
Handle all solutions containing this compound with care to avoid splashes and spills.
-
-
Storage:
-
Store this compound in a clearly labeled, sealed container.
-
Keep the container in a designated, secure, and well-ventilated area, segregated from incompatible materials.[2]
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 2: Emergency Response Protocol
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately.[6] If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention. |
Spill Response Workflow
Caption: Logical steps for responding to a spill of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and any other disposable materials. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.
-
Disposal: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
